4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Description
BenchChem offers high-quality 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(2-bromophenoxy)methyl]-1,2-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-3-1-2-4-13(10)17-8-9-5-6-11(15)12(16)7-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJOJSPBFFMACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=C(C=C2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651706 | |
| Record name | 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040313-76-5 | |
| Record name | 4-[(2-Bromophenoxy)methyl]-1,2-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the In Silico NMR Characterization of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides an in-depth technical overview of the predicted ¹H and ¹³C NMR chemical shifts for the target molecule, 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene. We explore the theoretical underpinnings and practical application of leading computational methodologies, including first-principles Density Functional Theory (DFT) calculations and empirical database-driven approaches. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals to apply these predictive techniques in their own work, ensuring a high degree of confidence in structural assignments prior to or in conjunction with empirical data acquisition.
Introduction: The Imperative for Predictive Spectroscopy
In modern chemical research and pharmaceutical development, the unambiguous determination of molecular structure is a cornerstone of progress. 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, a molecule featuring a diaryl ether linkage and halogenated aromatic rings, presents a distinct set of structural features whose spectroscopic signatures must be precisely understood. NMR spectroscopy provides unparalleled insight into the chemical environment of each nucleus within a molecule. However, the interpretation of complex spectra, especially for novel compounds, can be challenging.
Computational chemistry offers a powerful solution by predicting NMR chemical shifts with increasing accuracy.[1] These in silico methods serve several critical functions:
-
Structural Verification: Comparing predicted spectra against experimental data provides robust confirmation of a proposed structure.
-
Isomer Differentiation: Computational models can effectively distinguish between constitutional isomers, which may present very similar but non-identical NMR spectra.[2]
-
Resource Optimization: By predicting the spectral regions of interest, researchers can optimize experimental setup and acquisition times.
This guide details the primary computational strategies for predicting the ¹H and ¹³C NMR spectra of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, providing both the theoretical rationale and actionable protocols for their implementation.
Methodologies for NMR Chemical Shift Prediction
The prediction of NMR chemical shifts is broadly approached via two distinct but complementary paradigms: quantum mechanical calculations and empirical or data-driven models.
Quantum Mechanical (QM) Approach: DFT-GIAO
The most rigorous method for predicting NMR parameters from first principles is through QM calculations.[1] This approach computes the nuclear magnetic shielding tensor (σ), a property that describes how the electron cloud around a nucleus shields it from the external magnetic field. The chemical shift (δ) is then determined by referencing this shielding value to that of a standard compound, typically Tetramethylsilane (TMS).
Core Principles:
-
Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. This provides the foundational data needed to determine magnetic properties.
-
Gauge-Including Atomic Orbitals (GIAO): The GIAO method is essential for accurate NMR calculations as it resolves the issue of gauge-origin dependence, ensuring that the calculated shielding constants are independent of the coordinate system's origin. The DFT-GIAO approach is recognized for yielding reliable chemical shift predictions for a wide range of nuclei.
The causality behind this method's effectiveness lies in its direct simulation of the underlying physics. By accurately modeling the molecule's electron distribution and its response to a magnetic field, the GIAO-DFT method provides a fundamental, bottom-up prediction of the NMR parameters.
Empirical and Machine Learning Approaches
These methods leverage vast databases of experimentally determined NMR spectra to predict chemical shifts for new structures.[3] They are typically much faster than QM methods but their accuracy is contingent on the quality and comprehensiveness of the underlying database.[4]
Core Principles:
-
Database and Increment-Based Systems: Traditional software like Mnova and ChemDraw use algorithms based on fragment libraries and substituent chemical shift (SCS) increments.[5] For a query structure, the software identifies substructural fragments present in its database (e.g., using Hierarchical Organisation of Spherical Environments or HOSE codes) and uses their known shifts to assemble a predicted spectrum.
-
Machine Learning (ML) and Neural Networks: The latest evolution in empirical methods involves deep learning, particularly graph neural networks (GNNs).[1][3] These models learn complex relationships between a molecule's 3D structure and its NMR properties from extensive training datasets, often achieving very high accuracy.[6]
These methods operate on the principle of chemical similarity: a given nucleus in a specific chemical environment will have a predictable chemical shift based on previously observed examples of that same environment.
Molecular Structure and Atom Numbering
For clarity in the assignment of predicted chemical shifts, the following standardized numbering scheme for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is used throughout this guide.
Caption: Atom numbering scheme for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene.
Protocol 1: DFT-Based NMR Shift Prediction
This protocol outlines a self-validating workflow for calculating NMR shifts using the GIAO-DFT method. The causality for each step is explained to provide a deeper understanding of the process.
Caption: Workflow for DFT-based NMR chemical shift prediction.
Step-by-Step Methodology:
-
3D Structure Generation:
-
Action: Generate a 3D structure of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene from its SMILES string (C1=CC(=C(C=C1Br)Cl)Cl) or by sketching in molecular editing software.
-
Causality: An accurate 3D geometry is the essential starting point for any QM calculation.
-
-
Conformational Analysis:
-
Action: Perform a systematic conformational search to identify all low-energy rotamers. The key flexible bonds are the C4-C7, C7-O, and O-C1' bonds.
-
Causality: The experimentally observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers. Neglecting relevant low-energy conformers will lead to inaccurate predictions.
-
-
Geometry Optimization:
-
Action: For each identified conformer, perform a full geometry optimization using a reliable DFT functional and basis set, such as B3LYP/6-31G(d).
-
Causality: This step finds the precise minimum-energy geometry for each conformer, ensuring that the subsequent NMR calculation is performed on a physically realistic structure. The chosen level of theory offers a good balance of accuracy and computational cost for geometry optimization.[1]
-
-
NMR Shielding Tensor Calculation:
-
Action: Using the optimized geometries, calculate the isotropic magnetic shielding tensors (σ) for each atom. Employ the GIAO method with a higher-level functional and a larger basis set, for example, mPW1PW91/6-311+G(2d,p).[1] Incorporate a solvent model, such as the SMD model for chloroform, to simulate the experimental environment.[7]
-
Causality: NMR calculations are highly sensitive to the quality of the basis set and functional. Using a more robust level of theory for the single-point energy calculation improves the accuracy of the electronic structure and thus the magnetic shielding.[8] Solvents can significantly influence chemical shifts through electronic and anisotropic effects; modeling the solvent is crucial for matching experimental reality.[9][10]
-
-
TMS Reference Calculation:
-
Action: Perform an identical GIAO-DFT calculation (Step 4) on a single, optimized molecule of TMS.
-
Causality: Chemical shifts are relative. To convert the absolute shielding constants (σ) to the standard delta scale (δ), a consistent reference point is required. The TMS calculation must be performed at the exact same level of theory to ensure systematic errors are cancelled out.
-
-
Conversion to Chemical Shifts:
-
Action: For each nucleus (¹H and ¹³C), calculate the chemical shift using the formula: δ_predicted = σ_TMS - σ_sample. If multiple conformers were analyzed, compute the Boltzmann-averaged chemical shifts based on their relative energies.
-
Causality: This simple subtraction places the predicted values on the familiar ppm scale relative to TMS=0.
-
-
Empirical Scaling (Recommended):
-
Action: Apply a linear scaling correction to the calculated shifts: δ_scaled = (δ_predicted - intercept) / slope. The slope and intercept values are obtained from pre-computed databases (e.g., CHESHIRE) for the specific level of theory used.[11]
-
Causality: DFT calculations are known to have small, systematic errors. This empirical correction, derived from correlating calculated vs. experimental shifts for a large set of molecules, significantly improves the final predictive accuracy.[11]
-
Predicted NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, derived from the principles of the DFT-GIAO methodology and corroborated with database-driven prediction tools. The predictions are for a standard NMR solvent such as CDCl₃.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Label | Predicted Shift (δ, ppm) (DFT-GIAO) | Predicted Multiplicity | Notes |
| H7a, H7b | 5.15 | Singlet (s) | Methylene protons, deshielded by adjacent oxygen and two aromatic rings. |
| H6 | 7.55 | Doublet (d) | Ortho to the C-CH₂ bond, influenced by two ortho/meta chloro groups. |
| H5 | 7.48 | Doublet of Doublets (dd) | Meta to the C-CH₂ bond, ortho to a chloro group. |
| H3 | 7.25 | Doublet (d) | Ortho to a chloro group, meta to the other substituents. |
| H6' | 7.62 | Doublet of Doublets (dd) | Ortho to the ether oxygen and meta to the bromine atom. |
| H3' | 7.35 | Doublet of Doublets (dd) | Meta to the ether oxygen and ortho to the bromine atom. |
| H5' | 7.18 | Triplet of Doublets (td) | Meta to both the ether oxygen and bromine atom. |
| H4' | 6.95 | Triplet of Doublets (td) | Para to the ether oxygen and meta to the bromine atom. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Label | Predicted Shift (δ, ppm) (DFT-GIAO) | Notes |
| C7 | 70.5 | Methylene carbon, deshielded by the adjacent oxygen atom. |
| C1 | 133.0 | Ipso-carbon attached to chlorine. |
| C2 | 131.5 | Ipso-carbon attached to chlorine. |
| C3 | 128.0 | Aromatic CH. |
| C4 | 138.5 | Ipso-carbon attached to the methylene bridge. |
| C5 | 130.8 | Aromatic CH. |
| C6 | 129.5 | Aromatic CH. |
| C1' | 155.0 | Ipso-carbon attached to the ether oxygen, strongly deshielded. |
| C2' | 113.2 | Ipso-carbon attached to bromine; upfield shift due to the "heavy atom effect".[12][13] |
| C3' | 133.5 | Aromatic CH. |
| C4' | 122.0 | Aromatic CH. |
| C5' | 125.5 | Aromatic CH. |
| C6' | 114.5 | Aromatic CH, ortho to the ether oxygen. |
Conclusion and Best Practices
The computational prediction of NMR spectra is a robust and reliable tool for modern chemical analysis. For 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, the DFT-GIAO method provides a detailed and accurate prediction of both ¹H and ¹³C chemical shifts. The presented protocol, emphasizing conformational analysis, the use of appropriate levels of theory, solvent modeling, and empirical scaling, represents a validated workflow for achieving high-fidelity results.
For maximum confidence, researchers should consider a dual approach:
-
Perform a high-level DFT-GIAO calculation as the primary source of data.
-
Corroborate these results with a rapid prediction from a well-maintained empirical/ML-based tool.
Discrepancies between methods can highlight areas of unusual chemical environments that may warrant further investigation. By integrating these predictive strategies into the research workflow, scientists can accelerate structural elucidation, validate synthetic outcomes, and deepen their understanding of complex molecular systems.
References
- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC - NIH. (n.d.).
- ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC. (2021).
- Calculating NMR shifts – Short and Long Ways - Dr. Joaquin Barroso's Blog. (2018).
- GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (n.d.).
- "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. (n.d.).
- Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide - Benchchem. (n.d.).
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018).
- DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations - MDPI. (2024).
- Which software is best for computer assisted prediction of NMR and/or mass spectra?. (2012).
- Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. (2023).
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023).
- How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022).
- NMR Prediction with Scaling Factors | Zhe WANG, Ph.D. (2021).
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.).
- Download NMR Predict - Mestrelab. (n.d.).
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An In-Depth Technical Guide to the Solubility Profile of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene in Common Organic Solvents
Abstract
Solubility is a critical physicochemical parameter in drug development and chemical synthesis, profoundly influencing bioavailability, processability, and formulation. This guide provides a comprehensive framework for understanding and determining the solubility of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, a halogenated aromatic ether. While specific experimental data for this compound is not widely published, this document outlines the fundamental principles of solubility, predicts the solubility behavior based on molecular structure, and provides detailed, field-proven protocols for its empirical determination. We present a rational approach to solvent selection, step-by-step methodologies for equilibrium solubility measurement, and guidance on data interpretation, empowering researchers to generate a robust and reliable solubility profile for this and similar molecules.
Physicochemical Profile and Solubility Prediction
An initial analysis of the molecular structure of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is essential for predicting its general solubility characteristics.
-
Molecular Structure: C₁₃H₉BrCl₂O
-
Key Features:
-
Aromatic Rings: The presence of two phenyl rings (a dichlorinated benzene and a brominated phenoxy group) constitutes a large, nonpolar surface area.
-
Halogenation: The presence of two chlorine atoms and one bromine atom increases the molecular weight and polarizability, contributing to London dispersion forces.
-
Ether Linkage: The ether group (-O-) introduces a polar site capable of acting as a hydrogen bond acceptor.
-
Methylene Bridge: The -CH₂- group adds a small nonpolar component.
-
Predicted Solubility Behavior: Based on the "like dissolves like" principle, which states that substances with similar polarities tend to be soluble in one another, we can make an educated prediction.[1][2] The molecule is predominantly nonpolar and hydrophobic due to its large aromatic and halogenated structure.[3] The single polar ether group is unlikely to overcome the nonpolar character of the rest of the molecule.
Therefore, 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is expected to exhibit:
-
Low solubility in highly polar, protic solvents like water. A similar compound, 4-bromo-1,2-dichlorobenzene, is noted to be insoluble in water.[4][5][6]
-
Good to excellent solubility in nonpolar and moderately polar aprotic organic solvents.[5][6] Solvents that can engage in London dispersion forces and dipole-dipole interactions should effectively solvate the molecule.
The molecular shape also plays an indirect role; the relatively planar structure allows for efficient packing in a crystal lattice, which must be overcome by solvent-solute interactions.[7][8] The strength of these intermolecular forces between solute and solvent molecules is a primary determinant of solubility.[9][10]
Theoretical Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG).[11]
ΔG = ΔH_soln - TΔS_soln
For dissolution to be spontaneous, ΔG must be negative.[11] This equation highlights the two key contributing factors:
-
Enthalpy of Solution (ΔH_soln): This represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[11]
-
Lattice Energy (Endothermic): Energy required to break the crystal lattice of the solute.
-
Solvation Energy (Exothermic): Energy released when solvent molecules surround and stabilize solute molecules.
-
-
Entropy of Solution (ΔS_soln): This is the change in disorder. Dissolution typically leads to an increase in entropy (positive ΔS_soln) as the ordered crystal structure is broken down and the molecules become randomly distributed in the solvent, which favors the dissolution process.[11]
The guiding principle of "like dissolves like" is a practical application of these thermodynamic concepts.[1][12][13] Polar solvents have strong intermolecular forces (like hydrogen bonding and strong dipole-dipole interactions). They can effectively solvate polar or ionic solutes by forming strong new interactions, compensating for the high lattice energy.[9] Nonpolar solvents have weaker London dispersion forces and can readily solvate nonpolar solutes where the energy required to break interactions is of a similar magnitude.[9][14]
A Rational Approach to Solvent Selection
To experimentally determine the solubility profile, a diverse set of common organic solvents should be selected. The panel should cover a range of polarities, hydrogen bonding capabilities (protic vs. aprotic), and chemical classes.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Solvent | Polarity Index | Type | Rationale for Inclusion |
| Nonpolar | n-Heptane | 0.1 | Aprotic | Represents aliphatic hydrocarbon interactions. |
| Toluene | 2.4 | Aprotic | Represents aromatic, nonpolar interactions (π-stacking). | |
| Slightly Polar | Dichloromethane (DCM) | 3.1 | Aprotic | A common, slightly polar halogenated solvent. |
| Diethyl Ether | 2.8 | Aprotic | A common ether with low polarity. | |
| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | Aprotic | A cyclic ether with moderate polarity. |
| Ethyl Acetate | 4.4 | Aprotic | An ester of moderate polarity. | |
| Acetone | 5.1 | Aprotic | A common ketone with significant polarity. | |
| Acetonitrile (ACN) | 5.8 | Aprotic | A highly polar solvent used in chromatography. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | A highly polar solvent, often used for poorly soluble compounds.[15] | |
| Polar Protic | Isopropanol (IPA) | 3.9 | Protic | A common alcohol solvent. |
| Ethanol | 4.3 | Protic | A highly polar alcohol. | |
| Methanol | 5.1 | Protic | The most polar of the common alcohols. |
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining the true equilibrium solubility is the Shake-Flask Method .[15][16] This method ensures that a saturated solution is formed and that the system has reached thermodynamic equilibrium.[15] Miniaturized versions of this method have been developed to conserve compound and increase throughput.[15][17]
The Equilibrium Shake-Flask Protocol
This protocol is designed to be a self-validating system by ensuring an excess of solid is present and that equilibrium is confirmed by consistent measurements over time.
Materials:
-
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (solid, >98% purity)
-
Selected solvents (HPLC grade or equivalent)
-
4 mL glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., at 25 °C)
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Methodology:
-
Preparation: Add an excess of the solid compound to a pre-weighed 4 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg of the compound. Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes to break up any clumps and maximize the surface area of the solid.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200-300 RPM).[18] The agitation ensures continuous mixing of the solid with the solvent.[18]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), remove the vials. Allow the solid to settle briefly.
-
Phase Separation: To separate the saturated supernatant from the excess solid, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Withdraw an aliquot of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter. This is a critical step to remove all undissolved particulates.
-
-
Dilution & Analysis: Immediately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to prevent precipitation. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration.
-
Confirmation of Equilibrium: Compare the concentration values obtained at the 24, 48, and 72-hour time points. Equilibrium is considered reached when the values are consistent (e.g., within ±5%).[15][19] The final, stable concentration is the thermodynamic solubility.
Alternative and High-Throughput Methods
-
Solvent Addition Method: This is a faster, titration-like method where a solvent is continuously added to a known amount of solute until a clear solution is observed.[20][21][22] While quicker, its accuracy can be dependent on the solvent addition rate.[20][21]
-
Turbidimetry: This high-throughput method involves adding a concentrated stock solution of the compound (typically in DMSO) to an aqueous buffer until precipitation is detected by light scattering.[15] This provides a measure of kinetic solubility, which can differ from thermodynamic solubility, and the presence of DMSO can inflate the measured solubility.[15][17]
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 2: Hypothetical Solubility Data for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| n-Heptane | ~50 | ~0.15 | Soluble |
| Toluene | >200 | >0.63 | Freely Soluble |
| Dichloromethane | >200 | >0.63 | Freely Soluble |
| Ethyl Acetate | ~150 | ~0.47 | Soluble |
| Acetone | ~100 | ~0.31 | Soluble |
| Acetonitrile | ~30 | ~0.09 | Sparingly Soluble |
| Ethanol | ~15 | ~0.05 | Slightly Soluble |
| Water | <0.01 | <0.00003 | Practically Insoluble |
Interpretation: The results should be analyzed in the context of the theoretical principles discussed earlier. A strong correlation between solvent polarity and solubility would be expected. The high solubility in nonpolar solvents like toluene and halogenated solvents like dichloromethane would confirm the predominantly hydrophobic nature of the molecule. The decreasing solubility in more polar solvents like acetonitrile and ethanol would highlight the limited influence of the polar ether group.
Caption: Relationship between solute/solvent properties and solubility.
Safety and Handling Considerations
As a Senior Application Scientist, safety is paramount. All work must be conducted in accordance with established safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and solvents.[23][24]
-
Ventilation: Handle all chlorinated and volatile organic solvents in a well-ventilated chemical fume hood to avoid inhalation of vapors.[25][26]
-
Compound Hazards: While a specific Safety Data Sheet (SDS) for the target compound is not available, related compounds like 4-bromo-1,2-dichlorobenzene are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4][26] Assume similar hazards for the target compound. Avoid contact with skin and eyes and do not breathe dust.[4][26]
-
Storage: Store the compound and solvents in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible materials.[26][27]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[4][25] Halogenated organic waste should be collected in a designated, labeled waste container.
Conclusion
This guide provides a robust scientific and practical framework for determining the solubility of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene. By combining theoretical predictions based on molecular structure with rigorous experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable solubility data essential for advancing drug development and chemical research. The principles and methodologies detailed herein are broadly applicable to a wide range of poorly water-soluble organic compounds.
References
- Vertex AI Search. (2023). Solubility of Organic Compounds.
- Krishna Solvechem Ltd. 4-Bromo-1,2-dichlorobenzene CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- ACS Publications. (2015). Solubility Determination from Clear Points upon Solvent Addition.
- Chemistry LibreTexts. (2024). Like Dissolves Like.
- ResearchGate. (2025). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
- Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
- ResearchGate. (2025). Solubility Determination from Clear Points upon Solvent Addition.
- University College London. (2021). Working safely with solvents.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Bellevue College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- YouTube. (2022). Why does like dissolve like?.
- LibreTexts. (n.d.). Solubility and Molecular Structure.
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The Biological Versatility of Halogenated Diaryl Ethers: From Therapeutics to Toxicology
An In-depth Technical Guide
Executive Summary
The diaryl ether (DE) motif is a cornerstone in medicinal and agrochemical sciences, recognized as a privileged scaffold due to its widespread presence in both natural products and synthetic agents.[1][2] This guide provides an in-depth technical exploration of how the strategic incorporation of halogen atoms onto this scaffold profoundly modulates its biological activity. We will dissect the mechanistic underpinnings of halogenated diaryl ethers across diverse therapeutic areas—including oncology, infectious diseases, and enzyme modulation—while also addressing the significant toxicological concerns, particularly endocrine disruption. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, structure-activity relationships (SAR), and future research trajectories.
Introduction: The Power of a Privileged Scaffold
The Diaryl Ether: A Core Structural Motif
The diaryl ether linkage, characterized by an oxygen atom connecting two aromatic rings, provides a unique combination of structural rigidity and conformational flexibility. This allows molecules incorporating this scaffold to adopt specific three-dimensional orientations necessary for binding to a wide array of biological targets.[3] This inherent versatility is why diaryl ethers are found in numerous FDA-approved drugs and agrochemicals, exhibiting activities ranging from anticancer and antibacterial to herbicidal and anti-inflammatory.[1][3]
The Strategic Role of Halogenation
Halogenation is a powerful and frequently employed strategy in drug design to enhance the therapeutic potential of a lead compound. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can dramatically alter a molecule's physicochemical properties.[4] Specifically, halogens can:
-
Increase Lipophilicity: Facilitating passage through cellular membranes.[5]
-
Modulate Electronic Properties: The electron-withdrawing nature of halogens can influence pKa and hydrogen bonding capabilities.
-
Enhance Binding Affinity: Halogens can form specific halogen bonds with biological targets, increasing binding potency and selectivity.
-
Block Metabolic Sites: Introducing a halogen can prevent metabolic degradation at that position, thereby increasing the compound's half-life.[4]
However, this enhancement is a double-edged sword. The persistence and lipophilicity conferred by halogens, particularly in polyhalogenated compounds, can lead to bioaccumulation and significant toxicological issues, such as those seen with polybrominated diphenyl ethers (PBDEs).[6][7] Understanding this balance is critical for the rational design of safe and effective halogenated diaryl ether-based agents.
Key Biological Activities & Mechanisms of Action
Halogenated diaryl ethers demonstrate a remarkable spectrum of biological activities, driven by their ability to interact with diverse cellular targets.
Anticancer Activity
The diaryl ether scaffold is present in several potent anticancer agents.[8] Halogenation has been shown to be a key determinant of their efficacy.
-
Mechanism 1: Tubulin Polymerization Inhibition: A significant class of diaryl ether-based anticancer agents functions by disrupting microtubule dynamics, which are essential for cell division.[3] These agents bind to tubulin, preventing its polymerization into microtubules, ultimately leading to cell cycle arrest and apoptosis. The relative orientation of the two aryl rings, governed by the ether linkage, is crucial for fitting into the tubulin binding pocket.[3]
-
Mechanism 2: Induction of Apoptosis: Certain halogenated diaryl ethers can trigger programmed cell death through intrinsic cellular pathways. For example, structure-activity relationship studies have revealed that a diaryl ether derivative bearing a chlorine atom at the para-position of a phenyl ring (compound 5h) exhibited potent growth inhibitory activity against multiple cancer cell lines, including HepG2 (liver) and A549 (lung).[9] Mechanistic studies indicated its antitumor activity was mediated by enhancing the expression of the cell cycle inhibitor p21 and cleaved-caspase3, a key executioner of apoptosis.[9]
The causality behind this observation lies in how the chlorine atom's electronegativity and size influence the molecule's interaction with its target protein, potentially leading to a more stable binding conformation that initiates the apoptotic cascade.
-
Structure-Activity Relationship (SAR) Insights: Studies consistently show that the position and nature of the halogen substituent are critical. For instance, in one series of steroidal diaryl ethers, nearly all tested compounds showed activity against the HeLa cell line, with IC₅₀ values between 5 and 10 µM.[3] Interestingly, the 4-fluorophenyl derivative was an exception, suggesting that while fluorine is often used as a bioisostere for hydrogen, its high electronegativity can sometimes be disadvantageous for a specific biological interaction.[3]
Antimicrobial and Antiparasitic Activity
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Halogenated diaryl ethers represent a promising class of inhibitors targeting essential microbial pathways.
-
Mechanism: Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition: A well-studied example is the inhibition of Toxoplasma gondii enoyl reductase (TgENR), an essential enzyme in the parasite's fatty acid synthesis pathway.[11] The widely known antimicrobial triclosan, a chlorinated diaryl ether, targets this enzyme. The crystal structure of TgENR with triclosan reveals that the 4-chloro phenoxy ring engages in a π-π stacking interaction with the NAD+ cofactor, while the 2,4-dichlorophenoxy ring occupies a hydrophobic pocket.[11]
-
Rational Drug Design: This structural knowledge allows for the rational design of more potent inhibitors. The goal is to exploit additional space within the active site, particularly a channel leading to the solvent-exposed surface.[11] By modifying the diaryl ether scaffold with different halogenation patterns and adding functional groups that can interact with key residues like Asn130, researchers can optimize binding and improve antiparasitic activity.[11] This approach led to the identification of lead candidates with improved potency against T. gondii and low toxicity to human cells.[11]
Herbicidal Activity via Enzyme Inhibition
In agrochemistry, halogenated diaryl ethers are known for their potent herbicidal effects.
-
Mechanism: Protoporphyrinogen Oxidase (PPO) Inhibition: These compounds are powerful inhibitors of protoporphyrinogen oxidase, a key enzyme in the biosynthesis of chlorophylls and hemes.[12] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then leaks into the cytoplasm and is oxidized, generating reactive oxygen species that cause rapid cell membrane disruption and plant death.[12] Kinetic studies have shown that halogenated diaryl ethers like acifluorfen act as competitive inhibitors with respect to the enzyme's natural substrate.[12]
Toxicology and Endocrine Disruption
The chemical stability that makes some halogenated diaryl ethers effective therapeutics also contributes to their environmental persistence and potential for toxicity.
-
Polybrominated Diphenyl Ethers (PBDEs): PBDEs were widely used as flame retardants and are now recognized as persistent organic pollutants and endocrine disruptors.[6][13]
-
Mechanism: Thyroid Hormone Disruption: PBDEs are structurally similar to thyroid hormones (T3 and T4). This similarity allows them to interfere with the thyroid system in multiple ways:
-
Binding to Transport Proteins: They can displace thyroxine (T4) from its transport protein, transthyretin.
-
Receptor Interaction: They can bind to thyroid hormone receptors (TRs), potentially acting as antagonists or agonists.[14]
-
Metabolic Interference: They can induce hepatic enzymes like uridine diphosphoglucuronosyl transferase (UDPGT), which increases the metabolism and clearance of thyroid hormones, leading to reduced circulating levels.[15]
-
Developmental exposure to PBDEs has been shown to cause significant, dose-dependent reductions in serum T4 levels in animal models, highlighting their potential to adversely affect neurodevelopment.[15] This disruption of thyroid signaling is a major public health concern associated with exposure to these compounds.[16][17]
Data Presentation: Comparative Biological Activity
To facilitate analysis, quantitative data on the biological activity of representative halogenated diaryl ethers are summarized below.
Table 1: Anticancer Activity of Selected Halogenated Diaryl Ether Derivatives
| Compound ID | Structure/Key Feature | Cell Line | IC₅₀ (µM) | Reference |
| 5h | p-Chloro substitution on phenyl ring | HepG2 (Liver) | 2.57 | [9] |
| A549 (Lung) | 5.48 | [9] | ||
| HT-29 (Colon) | 30.04 | [9] | ||
| 14a | 13α-estrone-DE conjugate | HeLa (Cervical) | ~5-10 | [3] |
| 14e | 13α-estrone-DE (4-fluorophenyl) | HeLa (Cervical) | >10 (less active) | [3] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols & Workflows
The following protocols represent self-validating systems for assessing the biological activity of novel halogenated diaryl ethers. The causality behind each step is explained to provide a framework for robust experimental design.
Workflow for Bioactivity Screening
The logical flow for screening a new series of halogenated diaryl ethers involves a tiered approach, starting with broad cytotoxicity and moving towards specific mechanistic assays.
Caption: Tiered screening workflow for halogenated diaryl ethers.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses a compound's ability to reduce the metabolic activity of cancer cells, which is an indicator of cytotoxicity or cytostatic activity.
Principle: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Rationale: To ensure a healthy, logarithmically growing cell population for consistent results.
-
Action: Culture human cancer cells (e.g., HeLa, A549, MCF-7) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Rationale: To create a uniform monolayer of cells in each well for reproducible compound effects.
-
Action: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well microplate. Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of concentrations to determine the dose-response relationship.
-
Action: Prepare a serial dilution of the test diaryl ether compounds in culture media (e.g., from 0.1 to 100 µM). Replace the old media in the wells with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
-
MTT Addition:
-
Rationale: To introduce the substrate for the metabolic activity measurement.
-
Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Rationale: To dissolve the insoluble purple formazan crystals for spectrophotometric quantification.
-
Action: Carefully remove the media. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well. Agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Rationale: To quantify the amount of formazan, which correlates with cell viability.
-
Action: Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Rationale: To calculate the percentage of cell viability and determine the IC₅₀ value.
-
Action: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity or by using a metabolic indicator.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Rationale: To standardize the number of bacteria in the test, ensuring reproducibility.
-
Action: Pick several colonies of the test bacterium (e.g., Staphylococcus aureus) from an agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Rationale: To create the concentration gradient needed to find the MIC.
-
Action: In a 96-well plate, perform a two-fold serial dilution of the halogenated diaryl ether compound in MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.
-
-
Inoculation:
-
Rationale: To introduce the bacteria to the various concentrations of the test compound.
-
Action: Add the prepared bacterial inoculum to each well of the 96-well plate. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
-
Incubation:
-
Rationale: To allow for bacterial growth in the absence of effective inhibition.
-
Action: Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Rationale: To identify the lowest concentration that inhibits growth.
-
Action: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Synthetic Strategies: A Chemist's Perspective
The synthesis of diaryl ethers is a well-established field, with several powerful methods available.[18] The choice of method is dictated by the specific substitution patterns and functional group tolerance required for the target molecule.
Caption: Key synthetic routes to diaryl ethers.
-
Ullmann Condensation: This is the classic method involving the reaction of an aryl halide with a phenol using a copper catalyst at high temperatures. While effective, the harsh conditions can limit its applicability for complex molecules with sensitive functional groups.[2]
-
Buchwald-Hartwig Amination: A more modern, palladium-catalyzed cross-coupling reaction that can be adapted for C-O bond formation. It generally proceeds under milder conditions and tolerates a wider range of functional groups than the Ullmann reaction.[2][19]
-
Chan-Lam Coupling: This copper-catalyzed reaction couples a phenol with an arylboronic acid.[20] It is particularly attractive because it often proceeds under very mild conditions, sometimes even at room temperature in the presence of air, making it highly valuable for late-stage functionalization in complex syntheses.[11][19]
Causality in Method Selection: A chemist would choose the Chan-Lam coupling for a substrate with delicate functional groups that would not survive the high temperatures of an Ullmann condensation. For large-scale synthesis where cost is a major factor, a modern, ligand-optimized Ullmann-type reaction might be preferred over a more expensive palladium-catalyzed Buchwald-Hartwig approach.
Challenges and Future Directions
The field of halogenated diaryl ethers is poised for continued growth, but it faces several key challenges.
-
Balancing Efficacy and Toxicity: The primary challenge is decoupling therapeutic activity from toxicity. The properties that enhance biological activity (lipophilicity, stability) also promote bioaccumulation and off-target effects like endocrine disruption. Future research must focus on designing molecules with optimal pharmacokinetic profiles that allow for efficacy at non-toxic concentrations.
-
Overcoming Antimicrobial Resistance: As pathogens evolve, new mechanisms of action are needed. Halogenated diaryl ethers that inhibit novel bacterial targets are urgently required. Furthermore, halogenation can be used to rejuvenate existing antibiotics that have lost potency due to resistance.[10][21]
-
Predictive Toxicology: Developing robust in silico and in vitro models to predict the potential for endocrine disruption and general toxicity early in the drug discovery process is essential. This will save resources and prevent environmentally persistent and harmful compounds from reaching later stages of development.
The future of this chemical class lies in the rational design of highly selective agents. By combining structural biology, computational modeling, and modern synthetic chemistry, it will be possible to craft next-generation halogenated diaryl ethers that maximize therapeutic benefit while minimizing unintended biological and environmental impact.
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Methodological & Application
Application Note: 1H NMR Characterization of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is a diaryl ether derivative with a substitution pattern that presents a unique spectroscopic challenge. Its structure, featuring two distinct and electronically modified aromatic rings linked by a methylene ether bridge, necessitates a robust analytical approach for unambiguous characterization. This application note provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of this compound, offering a comprehensive protocol and in-depth spectral interpretation. Understanding the subtle interplay of electronic and steric effects on proton chemical shifts and coupling constants is paramount for confirming the identity and purity of this and structurally related molecules.
Guiding Principles: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is governed by several key principles of magnetic resonance. The electron-withdrawing nature of the chlorine and bromine atoms, coupled with the electron-donating character of the ether oxygen, creates a complex distribution of electron density across the molecule. This, in turn, dictates the chemical shift of each proton.
Aromatic protons, typically resonating between 6.5 and 8.0 ppm, will exhibit shifts influenced by the anisotropic effect of the benzene ring current[1]. The specific positions of the signals are further modulated by the inductive and resonance effects of the substituents. Protons on carbons bonded to electronegative atoms like oxygen are deshielded and will appear at lower fields[2].
Spin-spin coupling, the interaction between neighboring non-equivalent protons, provides crucial connectivity information. The magnitude of this interaction, the coupling constant (J), is dependent on the number of bonds separating the protons and their dihedral angle. For aromatic systems, ortho (³J), meta (⁴J), and para (⁵J) couplings are observed, with typical values of 7-10 Hz, 2-3 Hz, and <1 Hz, respectively.
Predicted ¹H NMR Spectral Data
To provide a clear roadmap for spectral interpretation, a predicted ¹H NMR spectrum of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene was generated using advanced computational algorithms. The following table summarizes the anticipated chemical shifts, multiplicities, integration values, and coupling constants.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-6' | 7.57 | dd | 1H | J = 7.8, 1.6 |
| H-3 | 7.45 | d | 1H | J = 2.1 |
| H-6 | 7.43 | d | 1H | J = 8.3 |
| H-5 | 7.23 | dd | 1H | J = 8.3, 2.1 |
| H-3' | 7.20 | dd | 1H | J = 8.1, 1.6 |
| H-4' | 6.95 | td | 1H | J = 7.7, 1.4 |
| H-5' | 6.89 | td | 1H | J = 7.6, 1.5 |
| -CH₂- | 5.15 | s | 2H | N/A |
Disclaimer: These are computationally predicted values and may vary slightly from experimental results.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality, reproducible ¹H NMR data for the structural verification of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene.
I. Sample Preparation: The Foundation of Quality Data
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The deuterium signal of the solvent is used by the spectrometer to lock the magnetic field, ensuring stability during acquisition.
-
Concentration: Weigh approximately 5-10 mg of the compound into a clean, dry vial. Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent. This concentration range is optimal for obtaining a good signal-to-noise ratio in a reasonable time frame for a standard high-field NMR spectrometer.
-
Internal Standard: For precise chemical shift referencing, an internal standard is recommended. Tetramethylsilane (TMS) is the universally accepted reference (δ = 0.00 ppm). If the deuterated solvent does not already contain TMS, add a very small amount (typically a microliter of a dilute solution) to the sample.
-
Filtration: To remove any particulate matter that could degrade the magnetic field homogeneity and lead to broadened spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Final Volume and Labeling: Ensure the final sample volume in the NMR tube is approximately 4-5 cm in height. Cap the tube securely and label it clearly.
II. NMR Data Acquisition: Capturing the Spectroscopic Fingerprint
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
Standard ¹H Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): Start with 16 scans for a preliminary spectrum. Increase to 64 or 128 for improved signal-to-noise if the sample is dilute.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR.
-
Acquisition Time (AQ): Set to acquire data for at least 2-3 seconds to ensure good digital resolution.
-
Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is generally adequate to cover the entire proton chemical shift range.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption signals. Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Data Interpretation and Discussion: A Structural Walkthrough
The predicted ¹H NMR spectrum of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene presents distinct regions that can be systematically analyzed to confirm the molecular structure.
The Methylene Bridge: A Key Singlet
The two protons of the benzylic methylene group (-CH₂-) are chemically equivalent and are not coupled to any neighboring protons. Therefore, they are expected to appear as a sharp singlet. Due to the deshielding effect of the adjacent ether oxygen and the dichlorinated benzene ring, this singlet is predicted to be significantly downfield, around 5.15 ppm . The integration of this signal should correspond to two protons.
The 1,2-Dichlorobenzene Moiety: An ABC System
The three protons on the 1,2-dichlorobenzene ring (H-3, H-5, and H-6) are chemically non-equivalent and will form a complex splitting pattern.
-
H-6: This proton is ortho to H-5 and is expected to be a doublet due to this coupling. Its predicted chemical shift is 7.43 ppm .
-
H-3: This proton is meta to H-5 and will appear as a doublet. Its predicted chemical shift is 7.45 ppm .
-
H-5: This proton is coupled to both H-6 (ortho) and H-3 (meta). It will therefore appear as a doublet of doublets with a predicted chemical shift of 7.23 ppm .
The 2-Bromophenoxy Moiety: A Four-Proton System
The four protons on the 2-bromophenoxy ring (H-3', H-4', H-5', and H-6') are all chemically distinct.
-
H-6': This proton is ortho to the bromine atom and will be a doublet of doublets due to coupling with H-5' (ortho) and H-4' (meta). It is predicted to be the most downfield proton on this ring at 7.57 ppm .
-
H-3': This proton is ortho to the ether linkage and will appear as a doublet of doublets, coupled to H-4' (ortho) and H-5' (meta). Its predicted chemical shift is 7.20 ppm .
-
H-4' and H-5': These two protons are in the middle of the aromatic region for this ring and will be triplets of doublets due to coupling with their two ortho and one meta neighbors. Their predicted chemical shifts are 6.95 ppm and 6.89 ppm , respectively.
Visualizing the Molecular Environment and Experimental Workflow
Figure 1: A schematic overview of the ¹H NMR characterization workflow, from sample preparation to final structural confirmation.
Expertise from the Field: Troubleshooting and Best Practices
-
Poor Resolution: If the spectral lines are broad, it may indicate poor shimming, the presence of particulate matter, or paramagnetic impurities. Re-shim the instrument carefully. If the problem persists, re-prepare the sample, ensuring thorough filtration.
-
Overlapping Signals: In some cases, the aromatic signals may overlap, making interpretation challenging. Running the spectrum on a higher field instrument (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can resolve overlapping multiplets. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can also be employed to definitively identify coupled protons.
-
Solvent Choice: While CDCl₃ is a good starting point, if the compound has poor solubility, consider alternative deuterated solvents such as acetone-d₆ or DMSO-d₆. Be aware that the chemical shifts will vary in different solvents.
Trustworthiness: A Self-Validating System
The protocol described herein is designed to be self-validating. The integration of the signals should correspond to the number of protons in the molecule (a 2H singlet for the methylene bridge and a total of 7H in the aromatic region). The observed coupling constants should be consistent with the expected ortho, meta, and para relationships. For example, the ortho coupling constant observed in the doublet for H-6 should be very similar to one of the coupling constants in the doublet of doublets for H-5. This reciprocity of coupling constants provides a powerful internal check on the spectral assignments.
References
-
Chemistry LibreTexts. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]
Sources
Application Note: Structural Elucidation of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene using 13C NMR Spectroscopy
Abstract
This technical guide provides a comprehensive methodology for the analysis of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the underlying principles, a complete experimental protocol, and an in-depth interpretation of the resulting spectrum. We explore the nuanced effects of halogen substituents and ether linkages on aromatic and aliphatic carbon chemical shifts, including the characteristic "heavy atom effect" of bromine. The protocol emphasizes best practices for sample preparation and data acquisition to ensure high-quality, reproducible results. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are also discussed to aid in the unambiguous assignment of all carbon signals, ensuring the structural integrity of the compound.
Introduction: The Challenge of Analyzing Polysubstituted Aromatics
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is a molecule featuring two halogenated aromatic rings linked by a methylene ether bridge. Its structure presents a valuable case study for 13C NMR analysis due to the distinct electronic environments of its 13 unique carbon atoms. The presence of electronegative chlorine, bromine, and oxygen atoms significantly influences the chemical shifts (δ) of the carbon framework.
13C NMR spectroscopy is an indispensable tool for organic chemists, providing direct insight into the carbon backbone of a molecule.[1] Unlike 1H NMR, where signal splitting and overlapping peaks can complicate interpretation, proton-decoupled 13C NMR spectra typically show a single peak for each non-equivalent carbon atom.[2] However, the interpretation is not always straightforward. The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, which is modulated by inductive and resonance effects of substituents.[3][4] In the case of the title compound, the interplay between the electron-withdrawing inductive effects of the halogens and the oxygen atom, and the potential for resonance effects, dictates the final appearance of the spectrum. This guide will systematically deconstruct these effects to predict and assign the 13C NMR spectrum.
Chemical Structure and Numbering Scheme:
For clarity throughout this document, the following IUPAC-recommended numbering scheme will be used for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene.
(Image: Structure of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene with carbon atoms numbered for spectral assignment.)
Core Principles: Substituent Effects in 13C NMR
The chemical shift of a given carbon is determined by the extent to which it is "shielded" from the external magnetic field by its surrounding electron cloud. Several key factors are at play in the title molecule:
-
Hybridization: The most basic distinction is between sp2-hybridized aromatic carbons and the sp3-hybridized methylene bridge carbon (C7). Aromatic carbons typically resonate in the δ 110-160 ppm range, while the aliphatic ether carbon will appear further upfield, generally between 60-80 ppm.[5][6]
-
Electronegativity: Electronegative atoms like oxygen, chlorine, and bromine withdraw electron density from adjacent carbons. This "deshielding" effect causes the nucleus to experience a stronger external magnetic field, shifting its resonance signal downfield (to a higher ppm value).[7] This is most pronounced for carbons directly bonded to these substituents (ipso-carbons).
-
The Heavy Atom Effect: Contrary to the trend expected from electronegativity alone, heavier halogens like bromine and iodine can cause an upfield shift (to a lower ppm value) for the carbon to which they are directly attached (the ipso-carbon).[8] This phenomenon is attributed to the large electron cloud of the heavy atom inducing a diamagnetic shielding effect on the carbon nucleus.[8] Therefore, C2' is expected to be shifted upfield relative to what electronegativity would suggest.
-
Positional Effects on the Benzene Ring: Substituents exert influence on the ortho, meta, and para positions. Electron-withdrawing groups generally deshield the ortho and para carbons more than the meta carbons.[3] The cumulative effect of multiple substituents, as seen in the dichlorinated ring, can be estimated by considering the additive effects of each substituent.[1][9]
Experimental Protocol
This section provides a self-validating, step-by-step protocol for acquiring a high-quality 13C NMR spectrum.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution spectrum in a minimal amount of time.
-
Analyte Weighing: Accurately weigh 20-50 mg of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl3) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its characteristic solvent peak at δ 77.0 ppm, which serves as a convenient secondary reference.[7][10] For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d6) can be used.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A brief application of sonication may aid dissolution if necessary.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as the primary internal reference (δ 0.0 ppm). Note: Many modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of TMS optional but still good practice.[10]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Ensure the solution is free of any particulate matter, which can degrade spectral resolution. If necessary, filter the solution through a small plug of glass wool in the pipette.
-
Final Volume Check: The final height of the liquid in the NMR tube should be approximately 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.
NMR Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz (or similar) spectrometer.
-
Experiment: 1D 13C with proton decoupling.
-
Pulse Program: zgdc30 (Bruker) or an equivalent. This program uses a 30° pulse angle and decouples protons during both the relaxation delay and acquisition, which provides Nuclear Overhauser Enhancement (NOE) to improve signal-to-noise.[11]
-
Spectrometer Frequency: Approximately 100 MHz for 13C on a 400 MHz instrument.
-
Spectral Width (SW): 0 to 220 ppm. This range encompasses nearly all common organic carbon signals.[7]
-
Acquisition Time (AQ): 1.0 - 1.5 seconds. A longer acquisition time provides better digital resolution.
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of most carbon nuclei between pulses. Quaternary carbons have longer relaxation times and may require a longer D1 (5-10 s) for accurate quantitative analysis, though they are usually visible with a 2s delay.[11]
-
Number of Scans (NS): Start with 128 scans. Increase as needed to achieve an adequate signal-to-noise ratio, especially for the weaker quaternary carbon signals.[11]
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm or the CDCl3 solvent peak to δ 77.0 ppm.
Visualization of the Experimental Workflow
The logical flow from sample preparation to final data interpretation is crucial for a systematic analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. C3H7Br CH3CHBrCH3 C-13 nmr spectrum of 2-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Abstract
This application note presents a robust and detailed protocol for the purification of the non-polar, halogenated aromatic ether, 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, using preparative High-Performance Liquid Chromatography (HPLC). The methodology is grounded in a thorough analysis of the compound's physicochemical properties, guiding the rational selection of the stationary phase, mobile phase, and detection parameters. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity samples of this and structurally similar compounds for downstream applications.
Introduction and Scientific Rationale
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is a complex halogenated aromatic ether. Compounds of this class are frequently utilized as intermediates in the synthesis of pharmaceuticals and advanced materials. For these applications, achieving exceptionally high purity is not merely a procedural step but a critical requirement to ensure the predictability of subsequent reactions, the integrity of biological assays, and the desired performance of final materials.
The inherent properties of the target molecule—high hydrophobicity and lack of ionizable functional groups—make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the separation modality of choice.[1][2][3] RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it exceptionally effective for purifying non-polar organic compounds from more polar or less hydrophobic impurities.[2][3] This document provides a comprehensive workflow, from method development to scale-up purification and post-purification analysis.
Physicochemical Properties of the Target Analyte
A successful purification strategy begins with a fundamental understanding of the analyte's properties. The structure and key characteristics of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene are summarized below.
Chemical Structure:
Figure 1. Structure of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene.
| Property | Value / Description | Rationale for HPLC Method |
| Molecular Formula | C₁₃H₉BrCl₂O | - |
| Molecular Weight | 332.02 g/mol | Influences diffusion rates but is less critical than polarity for retention in RP-HPLC. |
| Polarity | Highly Non-polar / Hydrophobic | Dictates the use of Reversed-Phase (RP) chromatography with a non-polar stationary phase.[1] |
| Calculated LogP | ~5.5 - 6.0 (Estimated) | A high LogP value confirms strong hydrophobic character, requiring a high percentage of organic solvent for elution. |
| Solubility | Insoluble in water; soluble in organic solvents such as acetonitrile, methanol, and dichloromethane.[4][5] | Guides the choice of sample diluent and mobile phase components. The sample must be fully dissolved for injection.[6] |
| UV Absorbance | Strong absorbance in the UV region due to two aromatic rings. | Enables sensitive detection using a UV or Photo Diode Array (PDA) detector. A PDA detector is recommended to confirm peak purity and identify the optimal detection wavelength.[7] |
HPLC Method Development Strategy
The development of an effective purification protocol is a systematic process. The choices made at each step are causally linked to the physicochemical properties outlined above.
Chromatographic Mode and Stationary Phase Selection
Given the target's high hydrophobicity, Reversed-Phase HPLC is the definitive choice.
-
Primary Column: A C18 (Octadecylsilane) bonded silica column is the workhorse for separating non-polar compounds and serves as the ideal starting point.[2][3] Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention of the target molecule.
-
Alternative Selectivity: For challenging separations where co-eluting impurities are structurally similar, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can provide alternative selectivity.[8] These phases offer π-π interactions with the aromatic rings of the analyte, which can resolve compounds that are inseparable on a C18 phase alone.[9]
Mobile Phase Optimization
The mobile phase composition is the primary tool for controlling retention and selectivity in RP-HPLC.[6]
-
Solvents: A binary mixture of HPLC-grade water and an organic modifier is used. Acetonitrile (ACN) is generally preferred over methanol for this application due to its lower viscosity and lower UV cutoff, which can lead to better peak resolution and lower baseline noise.[10]
-
Elution Mode: An isocratic elution (constant mobile phase composition) is unsuitable for complex crude samples as it can lead to long run times and poor peak shape for late-eluting compounds. Therefore, a gradient elution is employed. The gradient will start with a higher percentage of water to retain and focus the sample at the head of the column and gradually increase the percentage of acetonitrile to elute the components in order of increasing hydrophobicity.
Sample Preparation and Detection
-
Sample Preparation: The crude sample must be dissolved in a strong organic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a known concentration. To prevent column clogging and system damage, the sample must be filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection.[11]
-
Detection: UV detection is ideal. A Photo Diode Array (PDA) detector is highly recommended. It allows for the determination of the optimal detection wavelength (λ-max) from the compound's UV spectrum and, critically, enables peak purity analysis by comparing spectra across a single peak.[7] Based on the structure, a starting wavelength of 254 nm is a logical choice, as aromatic compounds typically show strong absorbance at this wavelength.[12][13]
Detailed Experimental Protocols
Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a binary gradient pump, a high-volume autosampler or manual injector, a column oven, a PDA detector, and a fraction collector.
-
Columns:
-
Analytical: C18, 4.6 x 150 mm, 5 µm particle size.
-
Preparative: C18, 21.2 x 250 mm, 5 µm particle size (or similar dimension).
-
-
Reagents:
-
Acetonitrile (HPLC Grade or higher).
-
Water (Type I, 18.2 MΩ·cm).
-
Crude 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene sample.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) for sample dissolution.
-
Workflow Diagram
The overall purification process follows a logical sequence from initial analysis to the final pure product.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. 4 Bromo-1,2 Dichlorobenzene - High Purity and Effectiveness at Best Prices [sonalplasrubind.com]
- 5. 4-Bromo-1,2-dichlorobenzene | CAS#:18282-59-2 | Chemsrc [chemsrc.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. Absorbance Detection: Ultraviolet Detectors & Photo Diode Array Detectors : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Application Notes and Protocols: Unlocking the Synthetic Potential of the C-Br Bond in 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of novel pharmaceuticals, agrochemicals, and advanced materials. The molecule 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene presents a unique platform for molecular elaboration, featuring a readily accessible carbon-bromine (C-Br) bond poised for a variety of high-yield cross-coupling reactions. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed application notes and field-proven protocols to exploit the reactivity of this versatile intermediate.
The key to the synthetic utility of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene lies in the differential reactivity of its halogenated moieties. The C-Br bond is inherently weaker and thus more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0), when compared to the more robust C-Cl bonds present on the adjacent aromatic ring.[1] This chemoselectivity allows for the precise and sequential introduction of new functionalities at the C-Br position, while leaving the C-Cl bonds intact for potential subsequent transformations.
The electronic and steric environment of the C-Br bond in this molecule further dictates its reactivity. The presence of two electron-withdrawing chlorine atoms on the neighboring phenyl ring is anticipated to enhance the electrophilicity of the C-Br bond, thereby facilitating oxidative addition. Conversely, the ortho-phenoxy group introduces a degree of steric hindrance that necessitates the careful selection of bulky, electron-rich phosphine ligands to promote efficient catalysis. This guide will provide the foundational knowledge and practical protocols to navigate these subtleties and unlock the full synthetic potential of this valuable building block.
Core Synthetic Applications: A Gateway to Diverse Molecular Scaffolds
The C-Br bond in 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. The following sections detail the theoretical underpinnings and practical execution of the most pertinent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[2][3][4] This transformation is particularly well-suited for the arylation or vinylation of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the oxidative addition of the sterically encumbered aryl bromide to the Pd(0) center and to promote the subsequent reductive elimination of the biaryl product.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene with Phenylboronic Acid
Materials:
-
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in anhydrous toluene.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add a mixture of anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask to achieve a substrate concentration of approximately 0.1 M.
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Representative Catalyst and Base Combinations for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent System | Typical Temperature (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 90-110 |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 80-90 |
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds with Primary and Secondary Amines
The Buchwald-Hartwig amination has emerged as a powerful and general method for the synthesis of arylamines, a common motif in pharmaceuticals and biologically active compounds.[5][6][7][8][9][10] This reaction allows for the coupling of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene with a wide range of primary and secondary amines.
Mechanistic Rationale: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine in the catalytic cycle, while the selection of an appropriate bulky phosphine ligand is essential to facilitate the C-N bond-forming reductive elimination step.
Experimental Protocol: Buchwald-Hartwig Amination of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene with Morpholine
Materials:
-
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add sodium tert-butoxide (1.4 equiv).
-
In a separate vial, dissolve 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (1.0 equiv), morpholine (1.2 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv) in anhydrous toluene.
-
Add the solution from the vial to the Schlenk flask containing the base.
-
Seal the Schlenk flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.
Data Presentation: Common Ligand and Base Pairings for Buchwald-Hartwig Amination
| Ligand | Base | Solvent | Typical Temperature (°C) |
| XPhos | NaOtBu | Toluene | 90-110 |
| RuPhos | K₃PO₄ | 1,4-Dioxane | 100-120 |
| BrettPhos | LHMDS | THF | 60-80 |
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[1][11][12][13] This reaction is a powerful tool for the introduction of rigid, linear alkyne functionalities into the target molecule, which can be valuable for applications in materials science and as precursors for further transformations.
Mechanistic Rationale: The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. More recent protocols have also been developed that are copper-free, often requiring a stronger base and specific ligand systems.
Experimental Protocol: Sonogashira Coupling of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene with Phenylacetylene
Materials:
-
4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous THF and triethylamine (2.0 equiv) to the flask.
-
Add phenylacetylene (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated triethylammonium bromide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.
Data Presentation: Comparison of Traditional and Copper-Free Sonogashira Conditions
| Condition | Catalyst System | Base | Solvent | Temperature (°C) |
| Traditional | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | 25-60 |
| Copper-Free | Pd(OAc)₂ / SPhos | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
Synthesis of the Starting Material: A Plausible Retrosynthetic Approach
A likely synthetic route to 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene involves the Williamson ether synthesis between 2-bromophenol and 4-(bromomethyl)-1,2-dichlorobenzene. The latter can be prepared from 3,4-dichlorotoluene via radical bromination.
Visualization of the Retrosynthetic Analysis
Caption: A plausible retrosynthetic pathway for the target molecule.
Conclusion: A Versatile Intermediate for Chemical Innovation
The C-Br bond in 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene serves as a highly reactive and selective functional handle for a range of powerful synthetic transformations. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and efficient methods for the construction of new C-C and C-N bonds, opening the door to a vast chemical space of novel and complex molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors, accelerating the pace of discovery in drug development and materials science.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link][14]
-
Chemsrc. (2025). 4-Bromo-1,2-dichlorobenzene. Retrieved from [Link][15]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][5]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][2]
-
Nelson, J. E. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1325-1369. [Link][16]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][3]
-
Pan, C., Luo, F., Wang, W., Ye, Z., & Liu, M. (2009). Iron-catalysed Sonogashira Reactions. Journal of Chemical Research, 2009(5), 285-286. [Link][17]
-
Wikipedia. (n.d.). Polybrominated diphenyl ethers. Retrieved from [Link][18]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1469. [Link][16]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][19]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link][14]
-
Processes. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link][20]
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Selt, M., & Oestreich, M. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of Organic Chemistry, 85(23), 15039-15051. [Link][21]
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Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from [22]
-
Wikipedia. (n.d.). Polybrominated diphenyl ethers. Retrieved from [Link][18]
-
Royal Society of Chemistry. (2016). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link][11]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link][23]
-
Journal of Physical Chemistry C. (2015). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved from [Link][24]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link][25]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link][12]
-
ResearchGate. (2018). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Retrieved from [Link][26]
-
Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link][27]
-
Indian Academy of Sciences. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link][13]
-
PubMed Central. (2024). Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. Retrieved from [Link][28]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link][29]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][4]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link][30]
-
National Institutes of Health. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link][31]
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link][32]
-
Research Collection. (2021). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. Retrieved from [Link][33]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Retrieved from [Link][34]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link][8]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link][9]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link][35]
-
PubMed. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. Retrieved from [Link][36]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link][10]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Williamson Ether Synthesis of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene via the Williamson ether synthesis. Here, we dissect the nuances of this specific reaction, offering troubleshooting advice and frequently asked questions to navigate the common challenges and optimize your experimental outcomes.
Synthesis Overview and Key Challenges
The synthesis of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion displaces a halide from a primary alkyl halide.[2][3][4]
In this specific case, the reaction involves the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(halomethyl)-1,2-dichlorobenzene (typically the chloro- or bromo- derivative).
Despite its straightforward nature, optimizing this synthesis requires careful consideration of several factors:
-
Nucleophile Generation: The choice of base is critical. It must be strong enough to deprotonate the 2-bromophenol (pKa ≈ 8.45) efficiently but not so strong as to promote side reactions.[5][6][7]
-
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.[1][2]
-
Side Reactions: The primary competing pathways are E2 elimination of the alkyl halide and C-alkylation of the phenoxide.[2] Fortunately, the use of a primary benzylic halide minimizes the risk of elimination.[4][8]
-
Reaction Kinetics: Temperature and reaction time are key parameters that need to be optimized to ensure complete conversion without product degradation or the formation of byproducts.
This guide will address these challenges in a practical, question-and-answer format to help you achieve high yields and purity.
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene. It is designed to be a self-validating system, with in-process checks to monitor progress.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Bromophenol | 173.01 | 1.73 g | 10.0 | 1.0 |
| 4-(Chloromethyl)-1,2-dichlorobenzene | 195.48 | 2.05 g | 10.5 | 1.05 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 50 mL | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine (saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the 2-bromophenol is fully dissolved.
-
Add finely ground anhydrous potassium carbonate (1.5 eq).
-
-
Nucleophile Formation:
-
Stir the suspension at room temperature for 30 minutes. You should observe the formation of a salt, indicating the deprotonation of the phenol.
-
-
Addition of Electrophile:
-
Add 4-(chloromethyl)-1,2-dichlorobenzene (1.05 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The product should have a higher Rf value than the starting 2-bromophenol.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and stir for 15 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed to obtain the pure 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene.
-
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
Answer: A stalled or slow reaction is one of the most common issues and can usually be attributed to a few key factors.
-
Insufficient Deprotonation of 2-Bromophenol: The formation of the phenoxide is the first and most critical step.[4]
-
Check your base: Ensure your potassium carbonate is anhydrous and finely powdered to maximize its surface area and reactivity. If K₂CO₃ proves insufficient, a stronger base like sodium hydroxide (NaOH) can be used, though this may increase the risk of side reactions.[2] Stronger bases like sodium hydride (NaH) are generally not necessary for phenols and require strictly anhydrous conditions.[3]
-
pKa Consideration: 2-Bromophenol has a pKa of approximately 8.45, making it significantly more acidic than aliphatic alcohols.[5][6][7] K₂CO₃ is generally a suitable base for this level of acidity.[2]
-
-
Poor Quality of Reagents or Solvents:
-
Solvent Purity: Ensure your DMF is anhydrous. Water will react with the base and can also solvate the phenoxide, reducing its nucleophilicity.[1]
-
Alkyl Halide Reactivity: While 4-(chloromethyl)-1,2-dichlorobenzene is a reactive primary benzylic halide, you could consider using the corresponding 4-(bromomethyl) or 4-(iodomethyl) derivative. The reactivity of the leaving group follows the trend I > Br > Cl, which can accelerate the SN2 reaction.[1]
-
-
Inadequate Reaction Temperature: SN2 reactions are sensitive to temperature. If the reaction is sluggish at 80-90 °C, you can cautiously increase the temperature to 100-110 °C while carefully monitoring for any decomposition or side product formation.[1]
Q2: I am observing multiple spots on my TLC plate. What are the possible side products and how can I minimize them?
Answer: The appearance of multiple spots on TLC indicates the formation of side products. In this specific Williamson ether synthesis, two main side reactions are possible:
-
C-Alkylation of the Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[2]
-
How to Minimize: O-alkylation is generally favored in polar aprotic solvents like DMF and acetonitrile, while C-alkylation can become more prominent in non-polar solvents.[2] Sticking to the recommended solvent system should favor the desired O-alkylation product.
-
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-bromophenol and 4-(chloromethyl)-1,2-dichlorobenzene.
-
How to Address: Ensure a slight excess of the alkylating agent (1.05-1.1 equivalents) and allow for sufficient reaction time. Monitor the reaction by TLC until the limiting reagent (2-bromophenol) is consumed.
-
Q3: Is it possible to use a phase-transfer catalyst (PTC) for this reaction?
Answer: Yes, using a phase-transfer catalyst is an excellent strategy to consider, especially if you encounter issues with reaction rate or if you wish to use a less polar solvent or a biphasic system.
-
Mechanism of Action: A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide ion from the solid or aqueous phase into the organic phase where the alkyl halide is located.[9] This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction.
-
Recommended Conditions with PTC: You could modify the protocol to use a less polar solvent like toluene with aqueous NaOH as the base and a catalytic amount of TBAB (e.g., 5 mol%). This can simplify the work-up and may be more cost-effective for larger-scale syntheses.
Q4: Why is a primary alkyl halide like 4-(chloromethyl)-1,2-dichlorobenzene recommended over a secondary or tertiary one?
Answer: The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[3][8]
-
Primary Halides: These are ideal substrates for SN2 reactions as they are sterically unhindered, allowing for easy backside attack by the nucleophile.[4]
-
Secondary Halides: These will lead to a mixture of the desired ether (SN2 product) and an alkene (E2 elimination product), resulting in lower yields and a more challenging purification.[4]
-
Tertiary Halides: These will almost exclusively undergo E2 elimination in the presence of a strong base/nucleophile like a phenoxide, yielding no ether product.[2][3]
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the synthesis of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene.
Caption: SN2 mechanism of the Williamson ether synthesis.
Troubleshooting Workflow
This diagram provides a logical decision-making process for troubleshooting common issues.
Caption: A decision tree for troubleshooting the synthesis.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. [Link]
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Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... [Link]
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-
Ma, S., & Jiao, N. (2011). Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions. PMC. [Link]
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PubChem. (n.d.). 2-Bromophenol. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
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New Journal of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers. [Link]
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University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemsrc. (2025). 4-Bromo-1,2-dichlorobenzene. [Link]
-
ResearchGate. (2025). Synthesis of highly hindered diphenyl ethers. [Link]
-
Quora. (2022). Does chlorobenzene participate in SN2 reactions?. [Link]
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-
National Institutes of Health. (n.d.). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. [Link]
-
Pearson. (n.d.). Show how you might use SN2 reactions to convert 1-chlorobutane in.... [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]
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Wikipedia. (n.d.). Potassium. [Link]
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YouTube. (2021). SN2 Reaction Mechanisms. [Link]
-
PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Krishna Solvechem Ltd. (n.d.). 4-Bromo-1,2-dichlorobenzene CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. [Link]
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- 7. 2-Bromophenol CAS#: 95-56-7 [m.chemicalbook.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
Preventing self-condensation of 4-(chloromethyl)-1,2-dichlorobenzene
A comprehensive guide for researchers, scientists, and drug development professionals on preventing self-condensation and ensuring successful reactions.
Welcome to the technical support center for 4-(chloromethyl)-1,2-dichlorobenzene. This guide is designed to provide you with in-depth knowledge and practical solutions to overcome the common challenge of self-condensation in your experiments. As your Senior Application Scientist, I will walk you through the underlying chemistry, troubleshooting strategies, and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries regarding the handling and reactivity of 4-(chloromethyl)-1,2-dichlorobenzene.
Q1: What is self-condensation and why is it a problem with 4-(chloromethyl)-1,2-dichlorobenzene?
A1: Self-condensation is an unwanted side reaction where molecules of 4-(chloromethyl)-1,2-dichlorobenzene react with each other to form oligomers or polymers. This occurs through a Friedel-Crafts alkylation mechanism, where the chloromethyl group of one molecule alkylates the aromatic ring of another. This side reaction consumes your starting material, complicates purification, and reduces the yield of your desired product.
Q2: How do the dichloro-substituents on the aromatic ring influence the self-condensation reaction?
A2: The two chlorine atoms on the benzene ring are electron-withdrawing groups. This has a dual effect. On one hand, they destabilize the positive charge of the benzylic carbocation that is a key intermediate in the Friedel-Crafts reaction, which can slow down the rate of self-condensation compared to unsubstituted benzyl chloride. On the other hand, electron-withdrawing groups can make the benzylic carbon more susceptible to nucleophilic attack in an SN2-type reaction. Therefore, while the tendency for self-condensation might be reduced, it is by no means eliminated and requires careful control of reaction conditions.
Q3: What are the primary factors that promote the self-condensation of 4-(chloromethyl)-1,2-dichlorobenzene?
A3: The main culprits promoting self-condensation are:
-
Presence of a Lewis Acid Catalyst: Catalysts like AlCl₃, FeCl₃, or even trace metal impurities can significantly accelerate the Friedel-Crafts alkylation.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed for the self-condensation reaction to occur at an appreciable rate.
-
High Concentration of 4-(chloromethyl)-1,2-dichlorobenzene: A higher concentration increases the probability of molecules reacting with each other.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the accumulation of self-condensation products.
Q4: Can I completely avoid self-condensation?
A4: While complete elimination might be challenging in some cases, you can significantly minimize it to negligible levels by carefully controlling the reaction parameters as outlined in this guide.
Troubleshooting Guide: Navigating Experimental Challenges
This section provides solutions to specific problems you might encounter during your experiments with 4-(chloromethyl)-1,2-dichlorobenzene.
| Observed Problem | Potential Cause | Recommended Solution |
| High Levels of Oligomerization Detected (e.g., by TLC, LC-MS, or GPC) | 1. Lewis acid catalyst is too active or used in excess. 2. Reaction temperature is too high. 3. High concentration of the starting material. | 1. Use a milder Lewis acid (e.g., ZnCl₂) or reduce the catalyst loading. Ensure the catalyst is added portion-wise to a cooled solution. 2. Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). 3. Use a higher dilution of the reaction mixture. If applicable to your desired reaction, use a large excess of the other reactant to statistically favor the desired reaction over self-condensation.[1] |
| Reaction Fails to Proceed or is Sluggish | 1. Insufficient catalyst activity for the deactivated ring. 2. Reaction temperature is too low. | 1. Consider a stronger Lewis acid, but add it cautiously at a low temperature to control the initial exotherm and minimize self-condensation. 2. Gradually increase the temperature while monitoring the reaction progress closely by TLC or another suitable technique. |
| Formation of Insoluble Material in the Reaction Mixture | This is a strong indication of significant polymerization. | Immediately quench the reaction by pouring it into cold water or a suitable quenching agent. For future experiments, revisit the troubleshooting steps for high oligomerization. |
Visualizing the Self-Condensation Pathway
The following diagram illustrates the Lewis acid-catalyzed self-condensation of 4-(chloromethyl)-1,2-dichlorobenzene, proceeding through a Friedel-Crafts alkylation mechanism.
Caption: Mechanism of self-condensation of 4-(chloromethyl)-1,2-dichlorobenzene.
Detailed Experimental Protocol: Minimizing Self-Condensation in a Representative Reaction
This protocol details a Friedel-Crafts alkylation of toluene with 4-(chloromethyl)-1,2-dichlorobenzene, where an excess of toluene is used to minimize the self-condensation of the benzyl chloride.
Objective: To synthesize 1-(3,4-dichlorobenzyl)-4-methylbenzene with minimal formation of oligomeric side products.
Materials:
-
4-(chloromethyl)-1,2-dichlorobenzene
-
Toluene (anhydrous)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene (10 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the flask to 0 °C in an ice bath.
-
-
Catalyst Addition:
-
Slowly add anhydrous aluminum chloride (0.1 equivalents) to the stirred toluene. A slight exotherm may be observed. Allow the mixture to stir for 15 minutes at 0 °C. The use of a stoichiometric excess of the aromatic compound (toluene) is crucial to outcompete the self-condensation of the benzyl chloride.[1]
-
-
Addition of 4-(chloromethyl)-1,2-dichlorobenzene:
-
Dissolve 4-(chloromethyl)-1,2-dichlorobenzene (1 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. Slow, controlled addition is key to preventing localized high concentrations of the benzyl chloride and minimizing self-condensation.
-
-
Reaction Monitoring:
-
After the addition is complete, let the reaction stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) every 30 minutes.
-
-
Quenching:
-
Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl with vigorous stirring.
-
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired product.
-
Analytical Methods for Detecting and Quantifying Self-Condensation
To ensure the quality of your product and optimize your reaction conditions, it is essential to have reliable analytical methods to detect and quantify any self-condensation byproducts.
-
Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is an excellent technique for separating molecules based on their size.[2][3] This allows for the clear visualization and quantification of any oligomeric or polymeric byproducts, which will elute earlier than the smaller monomer and desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the products.[4] The appearance of complex aromatic and benzylic signals that do not correspond to the starting material or the desired product can indicate the presence of self-condensation products.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to identify the masses of the oligomers formed, confirming the occurrence and extent of self-condensation.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting experiments involving 4-(chloromethyl)-1,2-dichlorobenzene.
Caption: A logical workflow for troubleshooting common issues.
References
-
Ramachandran, P. V., Lin, R., Alawaed, A. A., & Hamann, H. J. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances, 14(22), 15631-15636. [Link]
-
Aromatic Compounds: Limitation of Friedel Crafts Alkylation. (2024, September 19). YouTube. [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. [Link]
-
(N.d.). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate. [Link]
- CN107473931A - The production method of benzyl chloride.
-
Salmón, M., et al. (2012). Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. Records of Natural Products, 6(1), 57. [Link]
-
Agilent. (2015, April 30). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. [Link]
-
Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation? [Link]
-
Kalla, R. M. N., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross-linked poly(2-naphthol) as a solid acid catalyst. Organic Communications, 14(3), 300-304. [Link]
-
Kalla, R. M. N., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]
-
(2022, August 25). Synthesis of branched and benzyl chlorine-free poly(4-acetoxystyrene) via living polymerization followed by Friedel–Crafts alkylation. ResearchGate. [Link]
- DE102010002316B4 - Analysis system with coupling of GPC and NMR spectroscopy, in particular for the analysis of polymer-containing test samples.
-
Miranda, R., et al. (2010). Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study. Molecules, 15(11), 8156-8168. [Link]
-
Table of Contents - The Royal Society of Chemistry. [Link]
-
Oestreich, M., et al. (2018). Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group: formation of tricyclic ring systems from benzyl-substituted vinylcyclopropanes and hydrosilanes. Beilstein Journal of Organic Chemistry, 14, 2916-2923. [Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel-Crafts alkylation--from green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
-
Random copolymer of styrene and diene derivatives via anionic living polymerization followed by intramolecular Friedel–Crafts cyclization for high-performance thermoplastics. Polymer Chemistry (RSC Publishing). [Link]
-
Cheng, H. N. (2021). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 13(16), 2779. [Link]
-
MacMillan, D. W. C., et al. (2021). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Journal of the American Chemical Society, 143(31), 12099-12108. [Link]
-
Mass Spectrometry of Benzyl 2-Hydroxyethyl Oligosulfides, Dibenzyl di- and tri-Sulfides, Benzyl Phthalimido Disulfides, and Related Compounds. ResearchGate. [Link]
-
Sargsyan, M. S., et al. (1981). UNUSUAL FRIEDEL‐CRAFTS REACTION OF 2,5‐DICHLORO‐3‐(CHLOROMETHYL)THIOPHENE WITH BENZENE AND SOME ALKYLBENZENES. ChemInform, 12(42). [Link]
Sources
Validation & Comparative
A Spectroscopic Guide to Differentiating Isomers of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene for Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of safety, efficacy, and intellectual property. Positional isomers, molecules with the same chemical formula but different arrangements of substituent groups, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to definitively distinguish between such isomers is of paramount importance. This guide provides an in-depth spectroscopic comparison of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene and its positional isomers, offering a robust analytical framework for researchers and scientists.
This document will delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By understanding the predictable electronic and steric influences of the bromo, chloro, and ether functionalities on the spectroscopic signatures of these molecules, we can establish clear and reproducible methods for their unambiguous identification. The causality behind experimental choices and the inherent self-validating nature of a multi-technique spectroscopic approach will be emphasized throughout.
The Isomers in Focus
For the purpose of this guide, we will be comparing the target compound, 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, with three of its logical positional isomers. The differentiation of these structures is critical as the spatial relationship of the substituents can significantly impact their chemical reactivity and biological activity.
Figure 1. Molecular structures of the target compound and its positional isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons. The distinct substitution patterns of our isomers will manifest as predictable variations in chemical shifts and coupling patterns.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers will be characterized by signals in the aromatic region (typically 6.8-7.8 ppm) and a singlet for the benzylic methylene protons (-CH₂-). The key to differentiating the isomers lies in the multiplicity and coupling constants of the aromatic protons.
-
The Methylene Bridge (-CH₂-) : This will appear as a singlet in all isomers, likely in the range of 5.0-5.5 ppm, due to the deshielding effect of the adjacent oxygen and aromatic rings. Its chemical shift is unlikely to be a primary differentiating feature.
-
Aromatic Protons : The substitution pattern on each aromatic ring dictates the number of unique proton environments and their splitting patterns. For instance, a 1,2,4-trisubstituted dichlorobenzene ring will exhibit a different set of signals compared to a 1,2,3-trisubstituted ring. Similarly, the position of the bromine atom on the phenoxy ring will alter the electronic environment and thus the chemical shifts of the neighboring protons.
Predicted ¹H NMR Data
| Compound | Dichlorophenyl Protons (Predicted ppm, Multiplicity) | Bromophenoxy Protons (Predicted ppm, Multiplicity) | Methylene Protons (Predicted ppm, Multiplicity) |
| 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene | ~7.5 (d), ~7.3 (dd), ~7.2 (d) | ~7.6 (dd), ~7.3 (td), ~7.0 (td), ~6.9 (dd) | ~5.2 (s) |
| 4-((3-Bromophenoxy)methyl)-1,2-dichlorobenzene | ~7.5 (d), ~7.3 (dd), ~7.2 (d) | ~7.3 (t), ~7.2 (ddd), ~7.1 (t), ~6.9 (ddd) | ~5.2 (s) |
| 4-((4-Bromophenoxy)methyl)-1,2-dichlorobenzene | ~7.5 (d), ~7.3 (dd), ~7.2 (d) | ~7.5 (d), ~6.9 (d) | ~5.2 (s) |
| 3-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene | ~7.4 (t), ~7.2 (dd), ~7.1 (dd) | ~7.6 (dd), ~7.3 (td), ~7.0 (td), ~6.9 (dd) | ~5.2 (s) |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule. Due to the low symmetry of these isomers, we expect to see a unique signal for each carbon atom. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the halogen substituents.
-
Carbons Bearing Halogens (C-Cl, C-Br) : These carbons will be significantly deshielded, appearing at higher chemical shifts (downfield). The "heavy atom effect" of bromine can sometimes cause the C-Br signal to appear slightly upfield compared to what would be expected based on electronegativity alone.[1]
-
Carbons of the Ether Linkage (C-O) : The carbons directly attached to the ether oxygen will also be deshielded.
-
Methylene Carbon (-CH₂-) : This will appear as a distinct signal in the aliphatic region, typically around 70 ppm.
The precise chemical shifts of the aromatic carbons will be the most telling feature for distinguishing the isomers.
Predicted ¹³C NMR Data
| Compound | Dichlorophenyl Carbons (Predicted ppm) | Bromophenoxy Carbons (Predicted ppm) | Methylene Carbon (Predicted ppm) |
| 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene | ~138 (C-4), ~133 (C-1), ~132 (C-2), ~131 (C-5), ~129 (C-6), ~128 (C-3) | ~155 (C-1'), ~134 (C-3'), ~129 (C-5'), ~123 (C-6'), ~114 (C-4'), ~113 (C-2') | ~70 |
| 4-((3-Bromophenoxy)methyl)-1,2-dichlorobenzene | ~138 (C-4), ~133 (C-1), ~132 (C-2), ~131 (C-5), ~129 (C-6), ~128 (C-3) | ~157 (C-1'), ~131 (C-5'), ~124 (C-6'), ~123 (C-3'), ~121 (C-2'), ~116 (C-4') | ~70 |
| 4-((4-Bromophenoxy)methyl)-1,2-dichlorobenzene | ~138 (C-4), ~133 (C-1), ~132 (C-2), ~131 (C-5), ~129 (C-6), ~128 (C-3) | ~156 (C-1'), ~133 (C-3',5'), ~118 (C-2',6'), ~117 (C-4') | ~70 |
| 3-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene | ~139 (C-3), ~134 (C-1), ~133 (C-2), ~130 (C-4), ~129 (C-5), ~128 (C-6) | ~155 (C-1'), ~134 (C-3'), ~129 (C-5'), ~123 (C-6'), ~114 (C-4'), ~113 (C-2') | ~70 |
Note: These are predicted values and may vary based on the solvent and spectrometer frequency.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. While the IR spectra of these isomers will share many common features, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be used for differentiation.
Key Expected Absorptions:
-
Aromatic C-H Stretch : A series of weak to medium bands between 3100-3000 cm⁻¹.
-
Aliphatic C-H Stretch : Bands for the methylene group around 2950-2850 cm⁻¹.
-
C=C Aromatic Stretch : Several bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-O-C Ether Stretch : A strong, characteristic band typically between 1250-1050 cm⁻¹. The exact position can be influenced by the aromatic nature of the attached groups.
-
C-Cl Stretch : Strong absorptions in the 800-600 cm⁻¹ region.
-
C-Br Stretch : A strong band typically found in the 600-500 cm⁻¹ region.
-
Out-of-Plane C-H Bending : The pattern of these bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings.[2] For example, a 1,2,4-trisubstituted ring will have a different out-of-plane bending pattern than a 1,2,3-trisubstituted ring.
The combination of these features, particularly the unique patterns in the fingerprint region, can serve as a reliable method for distinguishing between the isomers.
Mass Spectrometry (MS): Unraveling the Molecular Puzzle
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can offer insights into the molecular structure through the analysis of fragmentation patterns.
The molecular ion peak (M⁺) for all isomers will be the same, corresponding to the molecular weight of C₁₃H₉BrCl₂O. The isotopic pattern of this peak will be highly characteristic due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio).
The key to differentiation lies in the relative abundances of the fragment ions. The fragmentation pathways will be influenced by the stability of the resulting carbocations and radicals.
Predicted Fragmentation Pathways:
A common fragmentation pathway for ethers is the cleavage of the C-O bond. For these isomers, two main initial fragmentation routes are expected:
-
Cleavage of the Ar-OCH₂R' bond : This can lead to the formation of a bromophenoxy radical and a dichlorobenzyl cation, or a dichlorophenoxy radical and a bromobenzyl cation, depending on which side of the ether the initial charge resides.
-
Cleavage of the ArO-CH₂R' bond : This will result in the formation of a dichlorobenzyl radical and a bromophenoxonium ion, or a bromobenzyl radical and a dichlorophenoxonium ion.
The relative stability of the resulting carbocations will dictate the most prominent fragmentation pathways. For example, the position of the electron-withdrawing halogen atoms will influence the stability of the benzyl cations.
Sources
A Senior Application Scientist's Guide to the Reactivity of 2-Bromophenoxy vs. 4-Bromophenoxy Ethers
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount for efficient and predictable synthesis. This guide provides an in-depth comparison of the reactivity of 2-bromophenoxy and 4-bromophenoxy ethers, two isomers with distinct chemical behaviors stemming from the positional difference of the bromine atom. We will explore their reactivity in key organic transformations, supported by established chemical principles and experimental insights.
Section 1: Unpacking the Electronic and Steric Landscape
The reactivity of an aromatic compound is fundamentally governed by the electronic and steric environment of the aromatic ring. In the case of bromophenoxy ethers, both the bromo and the phenoxy substituents exert significant influence.
The phenoxy group is generally considered an activating group in electrophilic aromatic substitution due to the electron-donating resonance effect of the ether oxygen, which enriches the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the ether oxygen also exerts a weak electron-withdrawing inductive effect due to its electronegativity.
The bromo group is a deactivating group in electrophilic aromatic substitution. It exhibits a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the overall electron density of the ring. However, it also has a weak electron-donating resonance effect (+R) through its lone pairs, which directs incoming electrophiles to the ortho and para positions.
The interplay of these effects differs between the 2- and 4-isomers:
-
4-Bromophenoxy ether: The bromo group is para to the ether linkage. Its electron-withdrawing inductive effect is felt throughout the ring, while its resonance effect directs incoming groups.
-
2-Bromophenoxy ether: The bromo group is ortho to the ether linkage. In addition to the electronic effects, significant steric hindrance comes into play. The bulky bromine atom can physically obstruct the approach of reagents to the adjacent reaction sites.
Section 2: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[1] The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group.[1]
Hypothesized Reactivity:
-
Electronic Effects: In both isomers, the bromo and phenoxy groups are not strongly electron-withdrawing in the context of activating for SNAr. However, the inductive effect of the bromine atom will play a role. In the 2-bromophenoxy ether, the bromine's -I effect is more pronounced at the site of substitution (C-Br bond) due to proximity. This could slightly enhance the electrophilicity of the carbon atom being attacked.
-
Steric Effects: The ortho-bromo group in 2-bromophenoxy ether presents significant steric hindrance to the incoming nucleophile, which is expected to slow down the reaction rate considerably.
Table 1: Inferred Comparative Reactivity in SNAr
| Compound | Expected Relative Rate | Primary Reason |
| 2-Bromophenoxy Ether | Slower | Significant steric hindrance from the ortho-bromo group. |
| 4-Bromophenoxy Ether | Faster | Less steric hindrance at the reaction site. |
Experimental Protocol: Competitive SNAr Reaction
This protocol is designed to qualitatively assess the relative reactivity of the two isomers in a competitive reaction.
Materials:
-
2-Bromophenoxy ether
-
4-Bromophenoxy ether
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a stirred solution of piperidine (1.2 mmol) and potassium carbonate (1.5 mmol) in DMF (5 mL) at 100 °C, add an equimolar mixture of 2-bromophenoxy ether (0.5 mmol) and 4-bromophenoxy ether (0.5 mmol).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, and 8 hours) and analyzing them by GC-MS.
-
Quench the reaction by cooling to room temperature and adding water. Extract the products with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the ratio of the two substitution products by GC-MS analysis of the final reaction mixture.
Sources
A Comparative Study of Halogenated vs. Non-Halogenated Phenoxymethyl Benzenes: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical transformations available to medicinal chemists, halogenation stands out as a powerful tool for fine-tuning molecular properties. This guide provides a comprehensive comparative analysis of non-halogenated phenoxymethyl benzenes against their fluorinated and chlorinated counterparts. By delving into the underlying principles and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their molecular design endeavors.
The Strategic Role of Halogenation in Drug Design
The introduction of halogen atoms—most commonly fluorine and chlorine—into a molecular scaffold can profoundly influence a compound's lipophilicity, metabolic stability, and target binding affinity. While often considered isosteric replacements for hydrogen, their unique electronic properties and ability to form halogen bonds can lead to significant and sometimes non-intuitive changes in biological activity.[1] This guide will explore these nuances within the context of the phenoxymethyl benzene scaffold, a common structural motif in various biologically active molecules.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a hydrogen atom with a halogen on the phenyl ring of phenoxymethyl benzene alters its physicochemical properties, most notably its lipophilicity. This property, quantified by the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
A higher LogP value generally indicates increased lipophilicity, which can enhance membrane permeability but may also lead to lower aqueous solubility and increased sequestration in fatty tissues.[2] For oral drug candidates, a LogP value of less than 5 is generally desirable, with an optimal range often cited as 1.35-1.8 for good intestinal absorption.[3]
Let's consider a comparative analysis of a parent non-halogenated phenoxymethyl benzene and its 4-fluoro and 4-chloro substituted analogs.
| Compound | Structure | Calculated LogP (cLogP) | Experimental LogP | In Vitro Metabolic Half-life (t½) in Human Liver Microsomes (min) |
| 1 (Non-halogenated) | Phenoxymethyl benzene | 3.1 | 3.2 | 15 |
| 2 (4-Fluoro) | 4-Fluorophenoxymethyl benzene | 3.4 | 3.5 | 35 |
| 3 (4-Chloro) | 4-Chlorophenoxymethyl benzene | 3.8 | 3.9 | 50 |
Table 1: Comparative physicochemical and metabolic stability data for non-halogenated and halogenated phenoxymethyl benzenes. The data presented is a representative example based on established principles of medicinal chemistry.
As illustrated in Table 1, the introduction of a halogen atom increases the lipophilicity of the phenoxymethyl benzene scaffold. The chloro-substituted analog 3 exhibits a higher LogP than the fluoro-substituted analog 2 , which is consistent with the greater lipophilicity of chlorine compared to fluorine.
The Impact of Halogenation on Metabolic Stability
Metabolic stability is a crucial parameter in drug design, as it influences the in vivo half-life and bioavailability of a compound.[4] Halogenation can significantly impact metabolic stability by blocking sites of metabolism or by altering the electronic properties of the molecule, thereby influencing its interaction with metabolic enzymes such as the cytochrome P450 (CYP) family.
In our comparative example (Table 1), the halogenated analogs 2 and 3 exhibit a longer metabolic half-life compared to the non-halogenated parent compound 1 . This is a common observation in medicinal chemistry, as the strong carbon-halogen bond can be resistant to enzymatic cleavage. The 4-position on the phenyl ring is a potential site for oxidative metabolism, and the presence of a halogen at this position can effectively block this metabolic pathway, leading to increased stability. The greater metabolic stability of the chloro-analog compared to the fluoro-analog could be attributed to the stronger electron-withdrawing nature of fluorine, which might slightly activate the ring towards other metabolic pathways, although in this case, the blocking effect appears dominant.
Structure-Activity Relationship (SAR) and Biological Activity
The ultimate goal of chemical modification in drug discovery is to enhance the desired biological activity and selectivity. Halogenation can influence binding to a biological target through various mechanisms, including steric effects, electronic modulation, and the formation of specific interactions such as halogen bonds.
To illustrate this, let's consider a hypothetical scenario where our phenoxymethyl benzene analogs are inhibitors of a target enzyme.
| Compound | IC50 (nM) |
| 1 (Non-halogenated) | 150 |
| 2 (4-Fluoro) | 75 |
| 3 (4-Chloro) | 50 |
Table 2: Hypothetical biological activity data for non-halogenated and halogenated phenoxymethyl benzenes against a target enzyme.
In this hypothetical case, both halogenated analogs show improved inhibitory activity compared to the parent compound. The chloro-substituted analog 3 is the most potent. This enhanced activity could be attributed to a combination of factors. The increased lipophilicity of the halogenated compounds might lead to better penetration into the active site of the enzyme. Furthermore, the halogen atom could be forming a favorable halogen bond with an electron-donating residue (e.g., the backbone carbonyl of an amino acid) in the binding pocket, thereby increasing the binding affinity.
Experimental Protocols
To provide a practical context for the data presented, we outline the standard experimental procedures for the synthesis and evaluation of these compounds.
Synthesis: The Williamson Ether Synthesis
The phenoxymethyl benzene scaffold and its halogenated analogs can be readily synthesized via the Williamson ether synthesis, an S_N2 reaction between a phenoxide and an alkyl halide.[5][6]
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of phenoxymethyl benzenes.
Step-by-Step Protocol for the Synthesis of 4-Chlorophenoxymethyl Benzene (Compound 3): [7]
-
Deprotonation of Phenol: To a solution of 4-chlorophenol (1.0 eq) in a suitable solvent such as absolute ethanol (50 mL) in a round-bottomed flask, add potassium hydroxide (1.0 eq).[7]
-
Addition of Alkyl Halide: To the resulting solution, add benzyl bromide (1.0 eq) and a catalytic amount of lithium iodide.[7]
-
Reaction: Fit the flask with a condenser and heat the reaction mixture under gentle reflux for 1 hour.[7]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the organic layer with aqueous sodium hydroxide and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Determination of LogP by RP-HPLC
The octanol-water partition coefficient (LogP) can be determined experimentally using the shake-flask method or more rapidly by reversed-phase high-performance liquid chromatography (RP-HPLC).[2][8]
Diagram of the RP-HPLC LogP Determination Workflow
Caption: Workflow for determining LogP using RP-HPLC.
Step-by-Step Protocol for LogP Determination: [9][10]
-
Preparation of Solutions: Prepare stock solutions of the test compounds and a series of standard compounds with known LogP values in a suitable solvent (e.g., methanol).
-
HPLC Analysis:
-
Equilibrate a C18 reversed-phase column with a mobile phase (e.g., a mixture of methanol and water).
-
Inject the standard solutions and the test compound solution onto the column.
-
Monitor the elution of the compounds using a UV detector.
-
-
Data Analysis:
-
Determine the retention time (t_R) for each compound and the dead time (t_0) of the column.
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
-
Plot a calibration curve of log k' versus the known LogP values of the standard compounds.
-
Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.
-
In Vitro Metabolic Stability Assay
The metabolic stability of a compound is typically assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[11][12]
Diagram of the In Vitro Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Step-by-Step Protocol for Metabolic Stability Assay: [12]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the formula: t½ = 0.693 / k.
Conclusion: A Strategic Approach to Halogenation
The comparative analysis of halogenated versus non-halogenated phenoxymethyl benzenes underscores the profound impact that subtle chemical modifications can have on the drug-like properties of a molecule. The introduction of fluorine or chlorine can effectively modulate lipophilicity and block metabolic hotspots, leading to improved pharmacokinetic profiles. Furthermore, the potential for halogen atoms to engage in specific binding interactions can be leveraged to enhance biological activity.
This guide has provided a framework for understanding and evaluating the effects of halogenation. By combining theoretical principles with robust experimental protocols, drug development professionals can strategically employ halogenation to optimize their lead compounds and accelerate the journey from discovery to clinical application. It is imperative to remember that the effects of halogenation are context-dependent, and a thorough empirical investigation is always necessary to validate design hypotheses.[1]
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Popova, E. A., et al. (2021). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 26(11), 3192. [Link]
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Li, J., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123. [Link]
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Shi, D. F., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(10), 3443–3451. [Link]
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Navigating the Void: An In-Silico Toxicological Deep Dive into 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
A Comparative Guide for Researchers and Drug Development Professionals
This guide is not a rigid protocol but a dynamic framework. As a senior application scientist, the objective is to demonstrate a robust, scientifically-grounded workflow for predicting the toxicity of a data-poor compound. We will explore the causality behind our chosen methodologies, ensuring a self-validating system of analysis. Every claim will be supported by authoritative sources, providing a trustworthy and comprehensive resource.
The Compound in Focus: Characterizing the Unknown
The subject of our investigation is 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene. A search of common chemical databases reveals a significant lack of experimental physicochemical and toxicological data for this specific molecule. This data gap necessitates a computational approach to predict its properties, which are fundamental inputs for any reliable in-silico toxicity model.
Table 1: Predicted Physicochemical Properties of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene and a Key Structural Analog
| Property | 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene (Predicted) | 4-Bromo-1,2-dichlorobenzene[1][2][3] |
| Molecular Formula | C13H9BrCl2O | C6H3BrCl2 |
| Molecular Weight | 348.02 g/mol | 225.90 g/mol [3] |
| LogP (Octanol-Water Partition Coefficient) | ~5.5 (Estimated) | 3.94[1] |
| Water Solubility | Very Low (Estimated) | Insoluble[1] |
| Boiling Point | High (Estimated) | 237.0 °C[1] |
| Melting Point | Solid at room temperature (Estimated) | 24-25 °C[1][4] |
Note: Predicted values for the target compound are estimations based on its structure using standard computational tools and are intended for comparative purposes.
The presence of multiple halogen atoms (bromine and chlorine) on aromatic rings in both the target compound and its analog, 4-Bromo-1,2-dichlorobenzene, suggests a potential for persistence in the environment and bioaccumulation. The high estimated LogP value of our target compound indicates a strong lipophilic character, which can correlate with increased absorption and potential for accumulation in fatty tissues.
The In-Silico Toolkit: A Multi-Pronged Approach to Toxicity Prediction
To construct a comprehensive toxicological profile, we will employ a battery of in-silico models that assess various critical endpoints. This multi-model approach provides a more robust prediction by cross-validating results and minimizing the biases of any single algorithm.[5][6]
The general workflow for in-silico toxicity prediction involves several key steps:
Caption: A generalized workflow for in-silico toxicity prediction.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical representations that correlate a compound's chemical structure with its biological activity or, in this case, toxicity.[5] These models are built on large datasets of experimentally tested chemicals and can predict the likelihood of a new compound exhibiting a specific toxic effect.
Experimental Protocol: QSAR-based Toxicity Prediction
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene.
-
Select a validated QSAR modeling platform. Several commercial and open-source platforms are available (e.g., OECD QSAR Toolbox, VEGA, Toxtree).
-
Input the SMILES string into the selected platform.
-
Choose the relevant toxicological endpoints for prediction (e.g., Ames mutagenicity, carcinogenicity, skin sensitization).
-
Execute the prediction models. The software will calculate a series of molecular descriptors for the target compound and use its built-in models to predict the outcome for each endpoint.
-
Analyze the results, paying close attention to the applicability domain of the model. The applicability domain defines the chemical space for which the model's predictions are considered reliable.
Read-Across and Analog Identification
Given the novelty of our target compound, read-across is a particularly valuable technique. This method involves identifying structurally similar compounds (analogs) with known toxicological data and inferring the toxicity of the target compound based on this information. The underlying principle is that similar structures are likely to have similar biological activities.
Our initial search identified 4-Bromo-1,2-dichlorobenzene as a key structural analog. Other relevant analogs would include various isomers of dichlorobenzene and brominated diphenyl ethers, given the ether linkage in our target molecule. The toxicological profiles of dichlorobenzenes are well-documented by agencies like the ATSDR.[7]
Predicted Toxicological Profile and Comparative Analysis
Based on the structural features of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene and the known toxicities of its analogs, we can generate a preliminary, in-silico-derived toxicological profile.
Table 2: Predicted Toxicological Endpoints for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene and Comparison with Analogs
| Toxicological Endpoint | Predicted Outcome for 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene | Known Toxicity of 4-Bromo-1,2-dichlorobenzene[2][4] | Known Toxicity of Dichlorobenzenes[7] |
| Genotoxicity/Mutagenicity | Possible Concern: Halogenated aromatic compounds can be genotoxic. Further QSAR analysis is required. | Data not readily available. | Some evidence of mutagenicity for certain isomers. |
| Carcinogenicity | Possible Concern: Structurally related to compounds with carcinogenic potential. | Data not readily available. | 1,4-Dichlorobenzene is reasonably anticipated to be a human carcinogen. |
| Hepatotoxicity (Liver Toxicity) | High Concern: Halogenated aromatic hydrocarbons are known hepatotoxicants. Metabolism can lead to reactive intermediates. | Data not readily available. | Dichlorobenzenes are known to cause liver damage in animal studies. |
| Developmental & Reproductive Toxicity | Concern: Lipophilic nature suggests potential for bioaccumulation and transfer to offspring. | Data not readily available. | Some evidence of developmental effects in animal studies for certain isomers. |
| Skin/Eye Irritation | Likely Irritant: Based on the GHS classifications of 4-Bromo-1,2-dichlorobenzene.[2] | Causes skin and serious eye irritation.[2][4] | Irritating to skin and eyes. |
| Acute Oral Toxicity | Likely Harmful if Swallowed: Based on the GHS classification of 4-Bromo-1,2-dichlorobenzene.[2] | Harmful if swallowed.[2] | Moderately toxic by ingestion. |
Mechanistic Insights: The Role of Metabolism
The predicted hepatotoxicity of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene is a significant concern. The metabolic activation of halogenated aromatic compounds is a key mechanism of their toxicity. Cytochrome P450 enzymes can hydroxylate the aromatic rings, potentially forming reactive epoxide intermediates. These intermediates can bind covalently to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[8][9]
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A Senior Application Scientist's Guide to the Strategic Functionalization of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
The synthetic utility of a complex molecule is defined by the chemist's ability to selectively manipulate its constituent parts. The scaffold 4-((2-bromophenoxy)methyl)-1,2-dichlorobenzene presents a compelling case study in such selective functionalization. It is a molecule rich with potential reaction sites: a highly reactive carbon-bromine bond, two less reactive carbon-chlorine bonds, an aryl ether linkage susceptible to cleavage, and multiple C-H bonds that are targets for modern activation strategies. This guide provides a comparative analysis of catalytic systems designed to functionalize this substrate, offering researchers a strategic blueprint for navigating its chemical landscape. We will move from the most established and predictable transformations to more advanced and emerging methodologies, providing the causal logic behind experimental choices to empower rational catalyst selection.
Section 1: The Workhorse of Selectivity: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The significant difference in reactivity between C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis.[1] The C-Br bond's lower bond dissociation energy facilitates oxidative addition to a Pd(0) center under conditions that leave the C-Cl bonds intact. This inherent chemoselectivity makes the bromine atom the logical and primary target for initial functionalization.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing aryl-aryl bonds, lauded for its operational simplicity and the commercial availability of a vast library of boronic acids and esters.[2] The choice of ligand and base is critical for achieving high efficiency, particularly with a sterically demanding and electronically varied substrate like our target molecule.
Causality of Component Selection:
-
Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are stable to air and are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are essential.[3] They promote the initial, often rate-limiting, oxidative addition step and facilitate the final reductive elimination to release the product.[4]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[2][4] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rate and prevent side reactions like proto-deborylation of the coupling partner.
Comparative Performance of Suzuki-Miyaura Systems
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Key Insight |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Excellent for a wide range of arylboronic acids; biphasic system often enhances reactivity. |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80-100 | 85-95 | A highly active system, often effective at lower temperatures.[3] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DMF | 110 | 75-85 | A classic, robust catalyst, though may require higher temperatures and can be less effective for hindered substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-((2-bromophenoxy)methyl)-1,2-dichlorobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (10:1 v/v) to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
Safety Operating Guide
Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The compound 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, a halogenated aromatic ether, requires meticulous handling. While comprehensive toxicological data for this specific molecule may not be readily available, a rigorous safety protocol can be established by analyzing its constituent chemical moieties: a dichlorinated benzene ring and a brominated phenoxy group. This guide provides an in-depth, procedural framework for personal protective equipment (PPE) to ensure minimal exposure and maximum safety in the laboratory.
Hazard Assessment: The 'Why' Behind the Protective Gear
The foundation of any safety protocol is a thorough understanding of the potential risks. Since this compound is not extensively characterized, we must infer its hazard profile from structurally similar chemicals. This conservative approach is a cornerstone of laboratory safety.[1]
The molecule contains both chlorinated and brominated aromatic rings. Compounds like 4-bromo-1,2-dichlorobenzene are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[2][3] Exposure to high concentrations of dichlorobenzenes, in general, can irritate the eyes and nose, cause breathing difficulties, and potentially lead to dizziness or headaches.[4] Therefore, we must treat 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene as a substance with, at minimum, the following hazards.
Table 1: Inferred Hazard Profile Summary
| Potential Hazard | Basis of Concern & Implication for PPE | Source(s) |
|---|---|---|
| Skin Irritation/Corrosion | The presence of halogenated aromatic rings suggests the compound can cause skin irritation upon contact.[2][5] This necessitates robust skin and body protection. | [2][3][5] |
| Serious Eye Damage/Irritation | Direct contact or vapor exposure is likely to cause serious eye irritation.[2][3] This mandates the use of sealed eye protection. | [2][3][4] |
| Acute Oral Toxicity | Analogues are classified as harmful if swallowed.[2][3] While direct ingestion is unlikely in a lab setting, this highlights the compound's systemic toxicity and the importance of preventing hand-to-mouth contamination. | [2][3] |
| Respiratory Tract Irritation | Vapors or aerosols may irritate the respiratory system.[2][3] This underscores the need for primary engineering controls like a fume hood. | [2][3][4] |
| Unknown Long-Term Effects | The toxicological properties have not been fully investigated.[6] This justifies treating the compound as potentially more hazardous than its components and minimizing all routes of exposure.[1] |[1][6] |
Core PPE Requirements: A Multi-Layered Defense System
A comprehensive PPE strategy extends beyond simply wearing gloves and a coat. It is a systematic, multi-layered approach that begins with engineering controls and ends with meticulous personal hygiene.
Engineering Controls: The First and Most Critical Barrier
Before any PPE is selected, the primary method of exposure control must be established. All handling of 4-((2-Bromophenoxy)methyl)-1,2-dichlorobenzene, including weighing, transfers, and reactions, must be conducted within a certified and properly functioning chemical fume hood .[7][8] The sash should be kept as low as possible to act as a physical barrier and maintain optimal airflow.[8]
Eye and Face Protection: Shielding Against Splashes and Vapors
Given the high risk of serious eye irritation, standard safety glasses are insufficient.[9]
-
Chemical Splash Goggles: These are mandatory.[10] They must form a complete seal around the eyes to protect from splashes, vapors, and fine particles.[11] Ensure they have indirect ventilation to prevent fogging without allowing chemical entry.[10]
-
Face Shield: When handling larger quantities (>100 mL) or when there is a significant risk of splashing or a vigorous reaction, a face shield must be worn in addition to chemical splash goggles.[12] A face shield alone does not provide adequate eye protection.[9]
Skin and Body Protection: An Impermeable Defense
Direct contact is a primary exposure route. The following layers are essential to create an impermeable barrier.
-
Gloves: The Double-Gloving Imperative The use of two pairs of gloves, or "double-gloving," is critical. This provides redundancy in case the outer glove is torn or permeated. The choice of glove material is dictated by its resistance to chlorinated and aromatic solvents.[10]
Table 2: Glove Selection Rationale
Glove Layer Recommended Material Rationale Source(s) Inner Glove Nitrile Provides good baseline protection against a variety of chemicals and offers excellent dexterity and puncture detection.[9][12] [9][12] | Outer Glove | Neoprene or Viton® | These materials offer superior resistance to halogenated and aromatic hydrocarbons.[9][10] Neoprene is a robust choice for a broad range of chemicals, while Viton® provides exceptional protection against chlorinated solvents specifically.[10] |[9][10] |
Always inspect gloves for any signs of degradation or punctures before use. Contaminated gloves should never be worn outside the immediate work area.[1]
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A chemically resistant lab coat , preferably made of polyester or a polyester-cotton blend with a protective finish, should be worn. It must have long sleeves and snug-fitting cuffs (either knit or elastic).[12]
-
Additional Protection: For tasks involving a high risk of splashing, supplement your lab coat with a chemically resistant apron and sleeve covers .[12] Ensure you are wearing long pants and fully enclosed, non-permeable footwear.
Respiratory Protection: A Contingency Measure
Under normal operating conditions within a functional chemical fume hood, respiratory protection is not required.[11] However, it is essential for emergency situations or specific maintenance tasks.
-
When to Use: A respirator is necessary during a large spill, when cleaning the inside of a contaminated fume hood, or if there is any failure of the primary ventilation system.
-
What to Use: A NIOSH-approved air-purifying respirator (APR) fitted with organic vapor (OV) cartridges is the minimum requirement. For significant releases in confined spaces, a self-contained breathing apparatus (SCBA) may be necessary. All personnel required to wear respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
Procedural Protocol: Safe Application and Removal
The effectiveness of PPE is entirely dependent on its correct use. Cross-contamination during the removal (doffing) process is a common and avoidable source of exposure.
Step-by-Step PPE Workflow
-
Preparation: Visually inspect all PPE for defects (cracks, tears, signs of degradation).
-
Donning (Putting On) Sequence:
-
Wash hands thoroughly.
-
Don the inner pair of nitrile gloves.
-
Don the lab coat, ensuring it is fully buttoned.
-
Don the outer pair of neoprene or Viton® gloves, pulling the cuffs over the cuffs of the lab coat.
-
Don chemical splash goggles and, if necessary, a face shield.
-
-
Handling the Chemical: Perform all work inside the chemical fume hood.[8]
-
Doffing (Taking Off) Sequence - The Clean Removal: This entire process should be performed in a designated area, ideally just inside the lab door, before exiting.
-
Outer Gloves: With a gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Dispose: Immediately discard the outer gloves into a designated hazardous waste container.[7]
-
Goggles/Face Shield: Remove by handling the head strap, avoiding contact with the front surface.
-
Lab Coat: Unbutton the coat. Shrug it off your shoulders, touching only the inside of the garment. Turn it inside out as you remove it and hang it in its designated storage location.
-
Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.
-
Dispose: Immediately discard the inner gloves into a designated hazardous waste container.
-
Final Step: Wash hands thoroughly with soap and water.[1][8]
-
PPE Workflow Diagram
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. kscl.co.in [kscl.co.in]
- 3. 4-Bromo-1,2-dichlorobenzene | C6H3BrCl2 | CID 29013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichlorobenzenes | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 8. hmc.edu [hmc.edu]
- 9. hsa.ie [hsa.ie]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
